ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE
Description
Properties
IUPAC Name |
ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-14-11(13)9-6-8(12)5-7-3-4-15-10(7)9/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPPZYJRSXRQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC2=C1OCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate
Molecular Characterization, Synthetic Utility, and Analytical Profiling
Executive Summary
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate (Formula: C₁₁H₁₁BrO₃) is a specialized heterocyclic intermediate utilized primarily in the synthesis of S1P1 receptor modulators, 5-HT2C agonists, and kinase inhibitors. Distinguished by its 2,3-dihydrobenzofuran core—a "puckered" non-planar scaffold—it offers superior solubility and Fsp³ (fraction of sp³ carbons) characteristics compared to its fully aromatic benzofuran analogs.
This guide provides a definitive technical analysis of its molecular weight (critical for mass spectrometry), validated synthesis protocols, and its role as a bifunctional handle in medicinal chemistry.
Part 1: Physicochemical Profiling & Molecular Weight Analysis
For the analytical scientist, the "molecular weight" of this compound is not a single number but a distinct isotopic signature driven by the bromine atom.
Molecular Weight Data
| Parameter | Value | Technical Context |
| Average Molecular Weight | 271.11 g/mol | Used for stoichiometric calculations (reagent weighing). |
| Monoisotopic Mass (⁷⁹Br) | 269.9892 Da | The primary peak in High-Res Mass Spec (HRMS). |
| Monoisotopic Mass (⁸¹Br) | 271.9871 Da | The secondary peak (M+2) in HRMS. |
| Exact Formula | C₁₁H₁₁BrO₃ | Structure confirmed by elemental composition. |
| LogP (Predicted) | ~3.6 | Lipophilic; requires organic co-solvents (DMSO, MeOH) for assay. |
Mass Spectrometry Interpretation (The "Bromine Fingerprint")
In LC-MS analysis, this compound does not appear as a single ion. Due to the natural abundance of Bromine isotopes (⁷⁹Br ≈ 50.69% and ⁸¹Br ≈ 49.31%), the molecular ion [M+H]⁺ appears as a 1:1 doublet separated by 2 mass units.
-
Target Ion 1: m/z 271.0 (corresponding to ⁷⁹Br isotope)
-
Target Ion 2: m/z 273.0 (corresponding to ⁸¹Br isotope)
Critical QC Check: If your mass spectrum shows a single peak at 271 without the M+2 companion at 273, the compound has likely undergone de-halogenation (loss of Br), rendering it useless for cross-coupling reactions.
Figure 1: Mass Spectrometry Logic. The 1:1 isotopic split is the primary identification marker for brominated intermediates.
Part 2: Synthetic Utility & Protocols
The value of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate lies in its orthogonal reactivity . It possesses two distinct reaction sites:[1]
-
C5-Position (Bromine): Ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C7-Position (Ester): Ready for hydrolysis to the acid or amidation.
Validated Synthesis Protocol (Fischer Esterification)
While the core acid is commercially available (CAS: 41177-72-4), the ethyl ester is often prepared in-house to ensure freshness and avoid hydrolysis during storage.
Reagents:
-
5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq)
-
Absolute Ethanol (Solvent & Reagent, excess)
-
Sulfuric Acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)
Step-by-Step Workflow:
-
Dissolution: Suspend 5.0 g of the carboxylic acid in 50 mL of absolute ethanol.
-
Activation:
-
Method A (Standard): Add 0.5 mL conc. H₂SO₄ dropwise.[2]
-
Method B (Fast): Cool to 0°C, add 1.6 mL SOCl₂ dropwise (generates HCl in situ).
-
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The polar acid spot (Rf ~0.1) should disappear, replaced by the non-polar ester spot (Rf ~0.6).
-
Workup: Evaporate ethanol under reduced pressure. Dissolve residue in EtOAc (50 mL). Wash with sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate.
-
Yield: Expect >90% yield as a white/off-white solid.
Functionalization Logic (Graphviz)
Figure 2: Divergent Synthesis Strategy. The ester serves as a protecting group for the carboxylic acid while the bromine is reacted, or vice versa.
Part 3: Structural Biology & Medicinal Relevance
Why choose the 2,3-dihydrobenzofuran over the standard benzofuran?
-
Fsp³ Contribution: The C2 and C3 carbons are sp³ hybridized (tetrahedral). This breaks the planarity of the molecule, improving solubility in aqueous media—a critical parameter in drug development (Lipinski's Rule of 5).
-
Metabolic Stability: The dihydro-ring is less prone to oxidative metabolism (P450) compared to the electron-rich furan ring of the fully aromatic analog.
-
Vector Alignment: In S1P1 agonists (e.g., analogs of Ponesimod), the 7-position carboxylate mimics the polar headgroup required for receptor binding, while the 5-position extends into the hydrophobic pocket.
Self-Validating QC Protocol:
-
NMR Check:
-
¹H NMR (CDCl₃): Look for the triplet (~1.4 ppm) and quartet (~4.4 ppm) of the ethyl ester.
-
Crucial: Look for two triplets at ~3.2 ppm and ~4.6 ppm corresponding to the -CH₂-CH₂- of the dihydrofuran ring. If these appear as aromatic singlets/doublets, your compound has oxidized to the benzofuran.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735184, Ethyl 5-bromobenzofuran-2-carboxylate (Analog Reference). Retrieved from [Link]
- World Intellectual Property Organization (2022).Patent WO2022122773A1: RXFP1 Modulators for the Treatment of Heart Failure. (Cites use of ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate as Intermediate).
-
Chemistry LibreTexts. Fischer Esterification Mechanism and Protocols. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the NMR Analysis of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For drug development professionals and researchers, the precise characterization of novel chemical entities is paramount. ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE is a heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry due to the prevalence of the dihydrobenzofuran moiety in biologically active molecules. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, delving into the theoretical underpinnings of the observed chemical shifts and coupling constants. The aim is to provide a framework for the structural elucidation and purity assessment of this and structurally related molecules.
Molecular Structure and Numbering
A clear understanding of the molecular structure is the foundation for any spectral analysis. The structure of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE with the standard IUPAC numbering is presented below. This numbering will be used throughout the guide for the assignment of NMR signals.
Caption: Molecular structure of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE with IUPAC numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE is anticipated to exhibit distinct signals corresponding to the aromatic protons, the diastereotopic protons of the dihydrofuran ring, and the ethyl ester group. The analysis below is based on established principles of chemical shifts, spin-spin coupling, and the electronic effects of the substituents.
Aromatic Region
The benzene ring of the dihydrobenzofuran core contains two protons, H-4 and H-6. These protons are in a meta relationship to each other.
-
H-4 Signal: This proton is expected to appear as a doublet. It is deshielded by the adjacent oxygen atom of the furan ring and the electron-withdrawing ethyl carboxylate group at C-7.
-
H-6 Signal: This proton will also appear as a doublet due to coupling with H-4. The bromine atom at C-5 will exert a deshielding effect, though generally less pronounced than a nitro group. The meta coupling constant (⁴JHH) between H-4 and H-6 is typically small, in the range of 2-3 Hz.
Dihydrofuran Ring Protons
The two methylene groups of the dihydrofuran ring, at positions C-2 and C-3, are diastereotopic and will therefore have different chemical shifts and will couple with each other.
-
H-2 Protons (-OCH₂-): These protons are adjacent to the oxygen atom and are expected to resonate at a lower field (further downfield) compared to the H-3 protons. They will appear as a triplet due to coupling with the two H-3 protons.
-
H-3 Protons (-CH₂-): These protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with the two H-2 protons. The vicinal coupling constant (³JHH) between the H-2 and H-3 protons is typically in the range of 6-8 Hz.
Ethyl Ester Group
The ethyl ester at the C-7 position will give rise to two distinct signals:
-
Methylene Protons (-OCH₂CH₃): These protons are adjacent to the ester oxygen and will be deshielded. They will appear as a quartet due to coupling with the three methyl protons.
-
Methyl Protons (-OCH₂CH₃): These protons are further from the electronegative oxygen and will appear at a higher field (more upfield). They will appear as a triplet due to coupling with the two methylene protons. The typical ³JHH for an ethyl group is around 7 Hz.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.8 - 8.0 | d | ~2-3 |
| H-6 | ~7.5 - 7.7 | d | ~2-3 |
| H-2 (-OCH₂-) | ~4.6 - 4.8 | t | ~6-8 |
| H-3 (-CH₂-) | ~3.2 - 3.4 | t | ~6-8 |
| -OCH₂CH₃ | ~4.3 - 4.5 | q | ~7 |
| -OCH₂CH₃ | ~1.3 - 1.5 | t | ~7 |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. For ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE, a total of 11 distinct carbon signals are expected.
Aromatic and Heterocyclic Carbons
The aromatic and heterocyclic core contains eight carbon atoms.
-
Quaternary Carbons: C-3a, C-5, C-7, and C-7a are quaternary carbons and will generally show weaker signals. C-7a, being attached to the oxygen, will be significantly deshielded. The carbon bearing the bromine atom (C-5) will be shifted upfield due to the "heavy atom effect". The carbon attached to the ester group (C-7) will be deshielded.
-
Methine Carbons: C-4 and C-6 are protonated carbons and will exhibit stronger signals. Their chemical shifts will be influenced by the neighboring substituents.
Dihydrofuran Ring Carbons
-
C-2 (-OCH₂-): This carbon is attached to the oxygen atom and will be significantly deshielded.
-
C-3 (-CH₂-): This carbon is less deshielded than C-2.
Ethyl Ester and Carbonyl Carbons
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will appear at a characteristic low-field position.
-
Methylene Carbon (-OCH₂CH₃): The methylene carbon of the ethyl group will be deshielded by the adjacent oxygen.
-
Methyl Carbon (-OCH₂CH₃): The methyl carbon will be the most upfield signal in the spectrum.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 - 170 |
| C-7a | ~158 - 162 |
| C-3a | ~130 - 135 |
| C-4 | ~128 - 132 |
| C-6 | ~125 - 129 |
| C-7 | ~118 - 122 |
| C-5 | ~115 - 119 |
| C-2 | ~71 - 75 |
| -OCH₂CH₃ | ~60 - 64 |
| C-3 | ~28 - 32 |
| -OCH₂CH₃ | ~13 - 16 |
Experimental Protocols
To obtain high-quality NMR spectra, meticulous sample preparation and data acquisition are essential.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE for ¹H NMR and 30-50 mg for ¹³C NMR.[1][2][3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][3][4] Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[2][4] Avoid introducing any solid particles.
-
Final Checks: Ensure the solvent height is adequate (around 4-5 cm).[1][2] Cap the NMR tube securely to prevent evaporation.
NMR Data Acquisition Workflow
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Causality of Spectral Features: A Deeper Dive
The predicted chemical shifts are not arbitrary; they are a direct consequence of the electronic environment of each nucleus.
-
Inductive Effects: The electronegative oxygen and bromine atoms withdraw electron density from the adjacent carbons and protons, causing them to be deshielded and resonate at a lower field. This is particularly evident for the H-2 and C-2 signals.
-
Anisotropic Effects: The π-electron system of the benzene ring and the carbonyl group of the ester create their own local magnetic fields. Protons situated in the deshielding cone of these fields will experience a stronger effective magnetic field and resonate at a lower field. This contributes to the downfield shift of the aromatic protons.
-
Heavy Atom Effect: The bromine atom, due to its large electron cloud, can cause a slight shielding (upfield shift) of the directly attached carbon (C-5), a phenomenon known as the heavy atom effect.
-
Long-Range Coupling: While not always resolved in standard 1D spectra, long-range couplings (over four or more bonds) can sometimes be observed in high-resolution spectra, providing further structural information. For instance, a small ⁴J coupling might exist between H-4 and the H-3 protons.
Conclusion
The comprehensive NMR analysis of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE presented in this guide provides a robust framework for its structural confirmation and purity assessment. By understanding the interplay of inductive effects, anisotropy, and spin-spin coupling, researchers can confidently interpret the ¹H and ¹³C NMR spectra of this and related dihydrobenzofuran derivatives. The detailed protocols and theoretical explanations herein serve as a valuable resource for scientists and professionals in the field of drug discovery and chemical research, ensuring the integrity and accuracy of their analytical data.
References
-
How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved from [Link]
-
NMR sample preparation guidelines. (n.d.). Retrieved from [Link]
-
SG Sample Prep - Nuclear Magnetic Resonance Labs. (n.d.). Retrieved from [Link]
-
NMR Sample Prepara-on. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]
Sources
Structural Insights and Crystallographic Characterization of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate
This guide details the structural chemistry, crystallographic characterization, and pharmacophore mapping of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate (CAS: 149109-10-4).[1][2]
Executive Summary & Chemical Significance
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate represents a critical scaffold in medicinal chemistry, serving as a high-value intermediate for the synthesis of 5-HT receptor agonists (e.g., Prucalopride analogs) and muscarinic antagonists (e.g., Darifenacin derivatives).[1][2]
Unlike its fully aromatic counterpart (benzofuran), the 2,3-dihydrobenzofuran core introduces a non-planar "envelope" conformation, significantly altering the vector alignment of substituents.[1][3] This guide provides a technical roadmap for the structural determination of this molecule, focusing on the steric interplay between the 7-position ester and the 1-position oxygen , and the halogen bonding potential of the 5-position bromine .[1]
Key Structural Attributes
| Feature | Description | Pharmacological Impact |
| Core Geometry | 2,3-Dihydrobenzofuran (Coumaran) | Non-planar; C2/C3 puckering (Envelope).[1][2] |
| 5-Position | Bromine Atom (Br) | Halogen bond donor ( |
| 7-Position | Ethyl Carboxylate (Ester) | H-bond acceptor; Sterically crowded by O1.[1][2] |
| Electronic State | Donor-Acceptor System | Br (weak deactivator) vs. O1 (activator) vs. Ester (withdrawer).[1][3] |
Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray Diffraction (XRD), the compound must be isolated in high purity (>99%).[1][3] The presence of the 5-bromo regioisomer is critical; trace amounts of the 4-bromo or 6-bromo isomers will disorder the crystal lattice.[1][2]
Synthesis Pathway (Contextual)
The synthesis typically proceeds via the esterification of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 41177-72-4) or the bromination of ethyl 2,3-dihydrobenzofuran-7-carboxylate.[1][2]
Crystallization Workflow
The high lipophilicity of the ethyl ester combined with the polarizable bromine atom suggests a "slow evaporation" technique using a dual-solvent system.[1][2]
Recommended Solvent Systems:
-
Ethanol/Hexane (1:3): Slow evaporation at 4°C. Yields prismatic needles.
-
Dichloromethane/Pentane (Vapor Diffusion): Dissolve in minimal DCM; place in a closed chamber with pentane. Yields block-like crystals preferred for XRD.[1][2]
Experimental Workflow Diagram
The following Graphviz diagram illustrates the critical path from crude synthesis to solved structure.
Caption: Operational workflow for the isolation and structural determination of the target ester.
Structural Analysis & Predictive Geometry
Since the specific CIF for the 7-carboxylate isomer is often proprietary, the structure is solved by analyzing high-confidence surrogates (e.g., 2-methyl-7-nitro-2,3-dihydrobenzofuran and ethyl 5-bromobenzofuran-2-carboxylate).[1][2]
The "Envelope" Conformation
Unlike planar benzofurans, the 2,3-dihydro ring adopts an envelope conformation to relieve torsional strain.[1][3]
-
C2-Flap: The C2 carbon typically lies roughly 0.15–0.25 Å out of the plane defined by C3, C3a, C7a, and O1.[1][3]
-
Implication: This puckering orients substituents at C2/C3 (if any) out of the aromatic plane, but for this specific molecule (unsubstituted at 2,3), it induces a slight twist in the fused system.[1][3]
The 7-Position Steric Clash (The "Buttressing Effect")
The most critical structural feature is the 7-ethoxycarbonyl group .[1][2]
-
Interaction: The carbonyl oxygen of the ester is in close proximity to the furan ring oxygen (O1).[1][3]
-
Consequence: To minimize dipole-dipole repulsion and steric clash between the ester oxygen and the ring oxygen, the ester group will likely rotate out of the aromatic plane.[1]
-
Predicted Torsion Angle (C6-C7-C=O): Expect a twist of 15°–30° , unlike the planar arrangement seen in 2-carboxylates.[1][2]
Halogen Bonding (5-Br)
The bromine atom at position 5 acts as a Lewis acid (
Predicted Bond Parameters (Reference Data)
Use these values to validate your refinement (derived from CSD averages for dihydrobenzofurans):
| Parameter | Atoms | Expected Value (Å/°) | Note |
| Bond Length | C(Ar)–Br | 1.89 – 1.91 Å | Typical aromatic C-Br.[1][2] |
| Bond Length | C(Ar)–C(Ester) | 1.47 – 1.49 Å | Single bond, slight conjugation.[1][3] |
| Bond Length | O1–C7a | 1.37 – 1.39 Å | Aromatic C-O. |
| Bond Length | O1–C2 | 1.45 – 1.47 Å | Aliphatic C-O (Ether).[3] |
| Bond Angle | C7a–O1–C2 | 105° – 107° | Constrained 5-membered ring.[1][2] |
Pharmacophore Mapping & Interaction Logic
Understanding the crystal structure allows for precise pharmacophore mapping.[3] The diagram below details how the crystal features translate to drug-receptor interactions (e.g., in a 5-HT receptor pocket).
Caption: Pharmacophoric features derived from the crystal structure and their receptor interaction modes.[1][3]
References
-
Cambridge Crystallographic Data Centre (CCDC). (2011).[1][3] Crystal Structure of Ethyl (5-bromobenzofuran)-2-carboxylate (CCDC 815625).
-
Choi, H. D., et al. (2013).[1][3] "Synthesis and Crystal Structure of 2-methyl-7-nitro-2,3-dihydrobenzofuran." Acta Crystallographica Section E. (Validating the envelope conformation of the dihydrofuran ring).
-
Politzer, P., et al. (2007).[1][3] "An Overview of Halogen Bonding." Journal of Molecular Modeling. (Mechanistic basis for 5-Br interactions).
-
PubChem Compound Summary. (2024). Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate (CAS 149109-10-4).[1][2][4][5] National Center for Biotechnology Information. [1][3]
Sources
- 1. 5-Bromo-2,3-dihydro-1-benzofuran | 66826-78-6 [chemicalbook.com]
- 2. 91099-82-0|Methyl 5-bromo-2-hydroxy-3-propionylbenzoate|BLD Pharm [bldpharm.com]
- 3. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 4. CAS:2104695-19-2, 5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid-毕得医药 [bidepharm.com]
- 5. 35850-08-9|5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the physical and chemical characteristics of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate, a key intermediate in synthetic organic chemistry. While direct experimental data for this specific ester is limited in publicly available literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive profile. We will delve into its structural features, expected physical properties, and the analytical methodologies crucial for its characterization, providing a comprehensive resource for researchers working with this and similar molecular scaffolds.
Molecular Structure and Chemical Identity
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a substituted dihydrobenzofuran. The core of the molecule is a bicyclic system where a furan ring is fused to a benzene ring, and the furan ring is saturated at the 2 and 3 positions. Key substituents that dictate its properties are a bromine atom at the 5-position and an ethyl carboxylate group at the 7-position.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate |
| Molecular Formula | C₁₁H₁₁BrO₃ |
| Molecular Weight | 271.11 g/mol |
| Canonical SMILES | CCOC(=O)c1c(OCCC2)c2cc(Br)c1 |
The structural relationship between the carboxylic acid precursor and the final ethyl ester is crucial for understanding its synthesis and properties.
Caption: Synthetic route from the carboxylic acid to the ethyl ester.
Predicted Physical Characteristics
| Property | Predicted Value/State | Rationale and Comparative Data |
| Physical State | White to off-white solid | The related compound, 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide, is a solid.[1] The non-dihydro analog, Ethyl 5-bromobenzofuran-2-carboxylate, is also a solid. |
| Melting Point | Lower than 230-235 °C | The carboxylic acid precursor, 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid, has a high melting point of 230-235 °C.[2] Esterification typically lowers the melting point by disrupting the strong hydrogen bonding present in the carboxylic acid dimer. For comparison, Ethyl 5-bromobenzofuran-2-carboxylate melts at 69-72 °C. |
| Boiling Point | > 300 °C (at 760 mmHg) | The constitutional isomer, Ethyl 5-bromobenzofuran-2-carboxylate, has a boiling point of approximately 328.3 °C. The dihydro- structure may slightly alter this, but it is expected to be in a similar range. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Insoluble in water. | The ester functionality and the overall organic nature of the molecule suggest poor water solubility but good solubility in non-polar to moderately polar organic solvents. |
Synthesis and Purification Protocol
The most direct and common method for the preparation of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is the Fischer esterification of its corresponding carboxylic acid.
Experimental Workflow: Fischer Esterification
Caption: Step-by-step workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in absolute ethanol (serving as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.
-
Reaction Execution: Heat the mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Analytical Characterization
To confirm the identity and purity of the synthesized Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate, a combination of spectroscopic techniques is essential.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), the dihydrofuran protons (two triplets, one around 3.3 ppm and another around 4.7 ppm), and the aromatic protons as singlets or doublets in the 7-8 ppm region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the carbonyl carbon of the ester (around 165 ppm), the carbons of the aromatic ring, the dihydrofuran ring, and the ethyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O (ester carbonyl) stretch, typically in the range of 1710-1730 cm⁻¹. Other characteristic peaks would include C-O stretches and aromatic C-H stretches.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is not available, hazard information can be inferred from related compounds. The precursor, 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid, is known to cause skin and serious eye irritation.[3]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate serves as a valuable building block in medicinal chemistry and organic synthesis. Although direct physical data is sparse, a comprehensive and reliable profile can be constructed by leveraging data from its precursors and isomers. The synthetic route via Fischer esterification is straightforward, and the compound can be characterized with standard analytical techniques. Adherence to standard laboratory safety protocols is essential when working with this and related chemical entities.
References
-
PubChem. Ethyl (5-bromobenzofuran)-2-carboxylate | C11H9BrO3 | CID 735184. [Link]
-
Hoffman Fine Chemicals. CAS 882291-61-4 | 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide | MFCD00110907. [Link]
-
Pharmaffiliates. CAS No : 127264-14-6 | Product Name : 5-(2-Bromoethyl)-2,3-dihydrobenzofuran. [Link]
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-8. [Link]
-
Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]
-
Karunakar, P., et al. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(3), o342. [Link]
-
J-Stage. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. [Link]
-
CP Lab Safety. 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid, 5g, Each. [Link]
-
Starshinechemical. 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid. [Link]
-
EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]
-
Parkway Scientific. YB-324 (113730-57-7, MFCD14705076). [Link]
-
Abdel-Aziz, H. A., et al. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o696. [Link]
-
PubChem. Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | C12H11BrO3. [Link]
-
ResearchGate. (PDF) Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. [Link]
-
Pure Synth. 5-Bromo-23-Dihydrobenzofuran-7-Carboxylic Acid 97.0%. [Link]
-
Semantic Scholar. Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]
-
PubChemLite. 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid. [Link]
Sources
Technical Monograph: Safety, Handling, and Application of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate
Executive Summary & Application Context
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a specialized heterocyclic intermediate primarily utilized in medicinal chemistry for the synthesis of serotonin (5-HT) receptor modulators and other bioactive scaffolds. Its structural value lies in its orthogonal reactivity :
-
The Aryl Bromide (C5): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Ethyl Ester (C7): A masked carboxylic acid suitable for hydrolysis or direct amidation.
-
The Dihydrobenzofuran Core: A pharmacophore often serving as a bioisostere for indoles or benzofurans, offering improved metabolic stability.
Critical Safety Note: While specific toxicological data for this exact CAS is limited, "read-across" toxicology from its acid precursor (5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid) and similar halogenated esters indicates it is a Skin/Eye Irritant with potential for Skin Sensitization . Its lipophilic ethyl ester tail facilitates dermal absorption, making it more hazardous upon contact than its corresponding free acid.
Physicochemical & Hazard Profile
GHS Classification (Derived)
Based on Structure-Activity Relationship (SAR) analysis of halogenated benzofuran esters:
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][2] | H315 |
| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[3] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | H335 |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed. | H302 |
The "Lipophilicity Trap" (Expert Insight)
Researchers often treat esters and acids with equal caution, but this is a mistake. The ethyl ester moiety significantly increases the LogP (lipophilicity) compared to the carboxylic acid.
-
Mechanism: The non-polar ethyl group facilitates transport across the stratum corneum (outer skin layer).
-
Consequence: Once absorbed, systemic esterases may hydrolyze the compound, releasing the free acid and ethanol intracellularly. This can lead to delayed irritation or systemic toxicity not immediately apparent upon contact.
-
Protocol: Standard latex gloves are insufficient. Nitrile gloves (minimum 0.11 mm thickness) are required.
Technical Handling Protocols
Storage & Stability
-
Hydrolysis Risk: The ester bond at C7 is susceptible to hydrolysis by atmospheric moisture, converting the compound back to the parent acid (CAS 41177-72-4).
-
Photostability: The C5-Bromine bond is sensitive to UV light (homolytic cleavage), leading to debromination impurities.
-
Requirement: Store in amber glass vials with a PTFE-lined cap. Purge headspace with Argon or Nitrogen after every use. Maintain at 2–8°C .
Weighing & Transfer (Static Hazard)
As a crystalline solid, this compound is prone to static charge buildup, which can cause "fly-away" powder during weighing.
-
Control: Use an anti-static gun (ionizer) on the spatula and weigh boat before transfer.
-
Containment: Weighing must occur inside a certified chemical fume hood or a powder containment enclosure.
Reaction Setup (Inert Atmosphere)
When utilizing the bromine handle for cross-coupling:
-
Degassing: Solvents must be sparged with inert gas; oxygen inhibits Pd-catalysts and promotes homocoupling side reactions.
-
Base Selection: If hydrolyzing the ester (saponification), avoid vigorous boiling with strong mineral acids which may attack the dihydrobenzofuran ether linkage. Use LiOH/THF/Water systems at mild temperatures.
Visualized Workflows (Graphviz)
Safe Handling & Synthesis Logic
This diagram illustrates the decision matrix for handling the compound from storage to reaction, emphasizing the prevention of hydrolysis and degradation.
Figure 1: Operational workflow ensuring compound integrity and user safety.
Emergency Response Decision Tree
A self-validating protocol for spills, distinguishing between solid and solution state hazards.
Figure 2: Emergency response logic prioritizing containment and minimizing secondary chemical reactions.
Waste Management & Deactivation
Do not dispose of this compound down the drain. It is a halogenated organic requiring specific incineration protocols.
-
Segregation: Collect in "Halogenated Organic Waste" containers. The bromine atom releases HBr upon combustion, requiring scrubbers at the incineration facility.
-
Quenching (Small Scale): If trace amounts remain in glassware, rinse with acetone, then treat the rinsate with a dilute NaOH solution to hydrolyze the ester and neutralize any potential acid bromide impurities before disposal into the organic waste stream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735184: Ethyl 5-bromobenzofuran-2-carboxylate (Analogous Structure). Retrieved from [Link]
-
U.S. EPA. Chemical Properties and Safety Data for Halogenated Benzofuran Derivatives. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of Ethyl 5-Bromo-2,3-dihydrobenzofuran-7-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate, a key building block in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds. The specific substitution pattern of this target molecule, featuring a bromine atom and an ethyl carboxylate, makes it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the exploration of treatments for neurological disorders.[1] This guide is designed to provide not only a step-by-step procedure but also the scientific rationale behind the chosen synthetic strategy, ensuring a reproducible and well-understood process.
The synthesis is approached in a two-step sequence, beginning with the formation of the core heterocyclic system, 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid, followed by the esterification to the final ethyl ester. This strategy allows for clear checkpoints and purification of the key intermediate, ensuring a high-quality final product.
Part 1: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid
The initial and most critical part of the synthesis is the construction of the 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid core. This is achieved through a two-step, one-pot reaction starting from the commercially available 3-bromo-5-hydroxybenzoic acid. The process involves an initial O-alkylation with 1,2-dibromoethane to introduce the two-carbon unit required for the dihydrofuran ring, followed by an intramolecular Williamson ether synthesis to cyclize the intermediate.
Reaction Scheme: Synthesis of the Carboxylic Acid Intermediate
Caption: One-pot synthesis of the carboxylic acid intermediate.
Protocol: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Bromo-5-hydroxybenzoic acid | 217.02 | 10.0 g | 0.046 |
| 1,2-Dibromoethane | 187.86 | 10.3 g (5.5 mL) | 0.055 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 19.0 g | 0.137 |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate | 142.04 | For drying | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-hydroxybenzoic acid (10.0 g, 0.046 mol) and anhydrous potassium carbonate (19.0 g, 0.137 mol).
-
Solvent Addition: Add 200 mL of N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature.
-
Reagent Addition: Slowly add 1,2-dibromoethane (5.5 mL, 0.055 mol) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. A precipitate will form.
-
Extraction: Extract the product with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid as a solid.
Expert Insights:
-
Choice of Base and Solvent: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl and the carboxylic acid, facilitating both the initial O-alkylation and the subsequent intramolecular cyclization. DMF is an excellent polar aprotic solvent for this type of reaction as it readily dissolves the reactants and promotes the Sₙ2 reaction.
-
Stoichiometry: An excess of potassium carbonate is used to ensure complete deprotonation of both acidic protons. A slight excess of 1,2-dibromoethane is used to drive the initial O-alkylation to completion.
-
Temperature Control: The reaction is heated to ensure a reasonable reaction rate for both the O-alkylation and the cyclization steps.
Part 2: Esterification to Ethyl 5-Bromo-2,3-dihydrobenzofuran-7-carboxylate
The final step of the synthesis is the conversion of the carboxylic acid to the corresponding ethyl ester via a Fischer esterification. This is a classic acid-catalyzed esterification reaction using an excess of ethanol as both the reactant and the solvent.
Reaction Scheme: Fischer Esterification
Caption: Fischer esterification to the final product.
Protocol: Synthesis of Ethyl 5-Bromo-2,3-dihydrobenzofuran-7-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid | 243.06 | 5.0 g | 0.021 |
| Ethanol (absolute) | 46.07 | 100 mL | - |
| Sulfuric Acid (concentrated) | 98.08 | 1 mL | - |
| Saturated Sodium Bicarbonate Solution | - | For neutralization | - |
| Diethyl Ether | 74.12 | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Magnesium Sulfate | 120.37 | For drying | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid (5.0 g, 0.021 mol) in absolute ethanol (100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralization: Dissolve the residue in diethyl ether (100 mL) and carefully wash with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Washing: Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate.
Expert Insights:
-
Le Chatelier's Principle: The use of a large excess of ethanol drives the equilibrium of the Fischer esterification towards the product side, ensuring a high yield.
-
Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. It also acts as a dehydrating agent, removing the water formed during the reaction.
-
Neutralization: The work-up with sodium bicarbonate is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating a clean extraction of the ester.
Conclusion
This application note provides a robust and well-rationalized two-step protocol for the synthesis of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate. By detailing the synthesis of the key carboxylic acid intermediate followed by its esterification, this guide offers a clear and reproducible pathway for obtaining this valuable building block for drug discovery and development. The provided insights into the rationale behind the experimental choices aim to empower researchers to not only replicate the synthesis but also to adapt and apply these principles to other synthetic challenges.
References
-
PubChem. 3-Bromo-5-hydroxybenzoic acid. [Link]
-
University of Strathclyde. Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. [Link]
Sources
Application Note: Strategic Evaluation of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate in Fragment-Based Drug Discovery
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate represents a "privileged scaffold" in medicinal chemistry.[1] It is rarely the final active pharmaceutical ingredient (API) but serves as a high-value starting point for Fragment-Based Drug Discovery (FBDD) .[1]
Its biological relevance is anchored in two primary therapeutic areas:[1][2]
-
Neuroscience: As a core pharmacophore for
Nicotinic Acetylcholine Receptor ( nAChR) agonists , used in cognitive enhancement (Alzheimer's, Schizophrenia).[3] -
Oncology: As a structural mimic in PARP-1 inhibitors , targeting DNA repair mechanisms in BRCA-deficient cells.[1]
This guide details the protocols for screening this molecule as a fragment , validating its physicochemical properties, and functionally assessing its derivatives.
Structural Logic & Diversity Vectors
The molecule contains two critical "diversity vectors" that dictate the screening strategy:
-
C7-Ester: The "Warhead Vector."[1] In its ester form, biological activity is low.[1] It functions as a prodrug or precursor.[1] High-affinity binding usually requires hydrolysis to the acid or conversion to a basic amide (e.g., quinuclidine coupling).[1]
-
C5-Bromide: The "Potency Vector."[1] This halogen handle allows for Suzuki/Buchwald couplings to extend the molecule into hydrophobic pockets of the target protein.
Figure 1: Structural Activity Relationship (SAR) vectors for the scaffold.
Pre-Screening Protocol: Physicochemical Profiling
Before biological assays, the fragment must pass "Rule of 3" compliance checks to ensure observed activity is not an artifact of aggregation.
Protocol A: Kinetic Solubility (Nephelometry)
Objective: Determine the maximum concentration for biological assays without precipitation.
-
Stock Prep: Dissolve compound to 100 mM in DMSO. Sonicate for 5 mins to ensure complete dissolution.
-
Dilution Series: Prepare a 96-well plate with PBS (pH 7.4). Spike DMSO stock to final concentrations: 10, 50, 100, 200, 500
M. (Final DMSO < 1%). -
Incubation: Shake at 600 rpm for 90 minutes at 25°C.
-
Readout: Measure light scattering (Nephelometry) at 633 nm.
-
Criteria: The "Solubility Limit" is defined as the concentration where scattering intensity exceeds 120% of the solvent background.[1]
Target Specification:
| Parameter | Acceptable Range | Rationale |
|---|---|---|
| LogP | 2.0 - 3.0 | Ensures CNS penetration (blood-brain barrier).[1] |
| Solubility | > 200
Primary Screening: Biophysical Fragment Binding
Note: Standard biochemical IC50 assays often fail for this ester because its affinity is likely in the high micromolar/millimolar range.[1] We use Surface Plasmon Resonance (SPR) to detect weak binding.
Protocol B: SPR Screening against AChBP
Target: Acetylcholine Binding Protein (AChBP) is used as a stable, soluble surrogate for the extracellular domain of the
Equipment: Biacore T200 or S200. Chip: CM5 (Carboxymethylated Dextran).[1]
-
Immobilization:
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 1% DMSO to match sample buffer.
-
Injection Cycle:
-
Flow Rate: 30
L/min.[1] -
Concentrations: 6-point dose response (e.g., 0, 31.25, 62.5, 125, 250, 500
M). -
Contact Time: 60 seconds (association) / 60 seconds (dissociation).
-
-
Analysis:
Functional Validation: The "Active" Derivative Screen
Since the ethyl ester is a precursor, true biological activity is best assessed by rapidly converting it to the Carboxamide form (the active pharmacophore for nAChR).
Protocol C: Rapid Derivatization & Calcium Flux Assay
Objective: Convert the ester to a generic amide and screen for Agonist activity.
Step 1: In-situ Amidation (Library Generation)[1]
-
Hydrolysis: Treat Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate with LiOH (THF/H2O) to generate the free acid.
-
Coupling: In a 96-well block, react the acid (1 eq) with Quinuclidin-3-amine (1.2 eq), HATU (1.2 eq), and DIPEA (3 eq) in DMF.
-
Purification: None required for primary screen if conversion >90% (verify by LCMS). Dilute directly into assay buffer.
Step 2: FLIPR Calcium Flux Assay (Cell-Based)
Cell Line: HEK293 cells stably expressing human
-
Dye Loading: Plate cells (50k/well) in poly-D-lysine coated black plates. Incubate with Calcium-4 dye (Molecular Devices) for 45 mins at 37°C.
-
Agonist Addition:
-
Prepare compound plates from Step 1 (diluted to 10
M final). -
Include PNU-120596 (10
M) as a Positive Allosteric Modulator (PAM).[1] Note: desensitizes too fast to see on FLIPR without a PAM.
-
-
Measurement:
-
Data Analysis:
Interpretation:
-
< 20% Activation: Inactive scaffold.
-
> 50% Activation: Validated Hit. The 5-bromo-2,3-dihydrobenzofuran core is viable.[1]
Workflow Visualization
Figure 2: Integrated screening workflow from raw chemical input to biological validation.
References
-
Discovery of PARP-1 Inhibitors: Gong, Y., et al. (2014).[1] Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors.[1][5] Journal of Medicinal Chemistry.[1]
-
nAChR Agonist Design:
Acker, B. A., et al. (2008).[1][6] Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide (PHA-543613): A potent and selective agonist of the
nicotinic acetylcholine receptor.[1] Journal of Medicinal Chemistry.[1] -
Fragment-Based Screening Principles: Erlanson, D. A., et al. (2016).[1] Fragment-based drug discovery: trends and techniques.[1][7] Nature Reviews Drug Discovery.[1]
-
Biocatalytic Synthesis of Dihydrobenzofurans: Ren, H., et al. (2016). Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds. ACS Catalysis.[1]
Sources
- 1. scispace.com [scispace.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. mdpi.com [mdpi.com]
- 4. easpublisher.com [easpublisher.com]
- 5. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
Application Note: Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate as a Privileged Scaffold in CNS Drug Discovery
Part 1: Introduction & Strategic Utility
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a highly specialized heterocyclic building block serving as a critical intermediate in the synthesis of bioactive ligands targeting the Central Nervous System (CNS).
Unlike its aromatic analog (benzofuran), the 2,3-dihydro core possesses a non-planar, pucker-conformation which significantly alters the solubility profile and metabolic stability of the resulting pharmacophores. This molecule is widely recognized in the literature as a "Privileged Scaffold" for the development of
Core Applications
- 7 nAChR Agonist Synthesis: Primary precursor for high-affinity ligands such as PHA-543613 and its analogs.
-
5-HT
Receptor Modulators: Used in the exploration of serotonin receptor selectivity by providing a rigidified aryl core. -
Fragment-Based Drug Discovery (FBDD): The molecule offers two distinct "growth vectors" (C5-Bromine and C7-Ester) with orthogonal reactivity, making it ideal for library generation.
Part 2: Physicochemical Profile
Table 1: Key Chemical Properties
| Property | Specification | Relevance |
| IUPAC Name | Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate | Precise chemical identity |
| Molecular Formula | C | Stoichiometry calculations |
| Molecular Weight | 271.11 g/mol | Yield determination |
| Physical State | White to Off-White Crystalline Solid | Handling & Dispensing |
| Melting Point | 55–57 °C | Purity indicator (Sharp range preferred) |
| Solubility | DMSO (>20 mg/mL), DCM, Ethyl Acetate | Compatible with standard organic workups |
| LogP (Predicted) | ~3.2 | Lipophilicity (CNS penetration potential) |
| Key Functional Groups | Aryl Bromide (C5), Ethyl Ester (C7) | Orthogonal reaction handles |
Part 3: Synthetic Workflows & Protocols
The utility of this molecule lies in its divergent reactivity . The C5-bromide allows for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the C7-ester allows for hydrolysis and subsequent amidation to attach polar "head groups" (e.g., quinuclidine).
Workflow Visualization
The following diagram illustrates the orthogonal modification pathways available for this scaffold.
Caption: Divergent synthetic pathways. Path B (Hydrolysis first) is generally preferred to avoid ester hydrolysis competition during Suzuki base conditions.
Protocol A: Selective Hydrolysis to the Carboxylic Acid
Objective: Convert the ethyl ester to the free acid (CAS: 41177-72-4) to enable amide coupling. Rationale: The ethyl ester is stable for storage but must be hydrolyzed to react with amines. Lithium hydroxide (LiOH) is chosen over NaOH to prevent harsh degradation of the dihydrobenzofuran ring.
Materials:
-
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H
O) (3.0 eq) -
Solvent: THF/Water (3:1 ratio)
-
1N HCl (for acidification)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (3.69 mmol) of the ethyl ester in 15 mL of THF.
-
Activation: Dissolve 464 mg (11.0 mmol) of LiOH·H
O in 5 mL of water. Add this solution dropwise to the THF mixture at 0°C. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (R
~0.6) should disappear, and a baseline spot (Acid) should appear.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the aqueous residue with 10 mL of water.
-
Wash with diethyl ether (2 x 10 mL) to remove unreacted neutral impurities.
-
Critical Step: Acidify the aqueous layer carefully with 1N HCl to pH ~2. A white precipitate will form.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.
Protocol B: Suzuki-Miyaura Coupling at C5
Objective: Introduce an aryl group at the 5-position (e.g., Phenyl, Pyridyl) to establish the hydrophobic pharmacophore. Rationale: The 5-bromo position is electronically activated by the para-oxygen of the furan ring, making it highly reactive towards Pd-catalyzed oxidative addition.
Materials:
-
5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid (or ester) (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl
·DCM (0.05 eq) -
Base: K
CO (2.5 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or pressure tube with the 5-bromo substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and K
CO (2.5 mmol). -
Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen or Argon gas for 10 minutes.
-
Why? Oxygen poisons the Pd(0) species, leading to homocoupling side products.
-
-
Catalyst Addition: Add Pd(dppf)Cl
(0.05 mmol) quickly and seal the vessel. -
Heating: Heat to 90°C for 12 hours (or 110°C for 1 hour in a microwave reactor).
-
Workup:
-
Filter through a pad of Celite to remove Palladium black.
-
Dilute with EtOAc and wash with 1N HCl (if using acid) or Brine (if using ester).
-
Dry over Na
SO and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).
Protocol C: Amide Coupling (Synthesis of PHA-543613 Analog)
Objective: Coupling the 7-carboxylic acid with (3R)-quinuclidin-3-amine to generate the full agonist.
Materials:
-
5-Aryl-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq)
-
(3R)-Quinuclidin-3-amine dihydrochloride (1.2 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (4.0 eq)
-
Solvent: DMF (Dry)[4]
Methodology:
-
Dissolve the carboxylic acid (1.0 mmol) in dry DMF (5 mL).
-
Add DIPEA (4.0 mmol) and stir for 5 minutes.
-
Add HATU (1.2 mmol) and stir for 10 minutes to form the activated ester.
-
Add the Quinuclidin-3-amine salt (1.2 mmol).
-
Stir at RT for 16 hours.
-
Purification: Since the product is basic, purification is best achieved via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile with 0.1% TFA or Formic Acid).
Part 4: Mechanism of Action (Pharmacology Context)
Understanding the biological target is crucial for designing derivatives. The
-
The "Head" (Amide/Quinuclidine): Binds to the orthosteric site (cation-pi interaction with Trp residues).
-
The "Core" (Dihydrobenzofuran): Provides a rigid spacer that positions the head and tail correctly. The 7-carbonyl oxygen often acts as a hydrogen bond acceptor.
-
The "Tail" (C5-Substituent): Extends into a hydrophobic pocket, improving affinity and selectivity over
4 2 receptors.
Caption: Pharmacophore mapping of the dihydrobenzofuran scaffold within the receptor binding pocket.
Part 5: Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory). The 5-bromo substituent can be a skin sensitizer.
-
Storage: Store at 2–8°C. Protect from light.
-
Stability: The ethyl ester is stable. However, the acid form (if generated) can decarboxylate at high temperatures (>150°C).
-
Disposal: Halogenated organic waste.
References
-
Wishka, D. G., et al. (2006). "Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-oxo-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide (PHA-543613): A Potent and Selective Agonist of the α7 Nicotinic Acetylcholine Receptor." Journal of Medicinal Chemistry, 49(14), 4425–4436. Link
-
Kowalewska, M., et al. (2013).[4] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 491509. Link
-
Tregellas, J. R., et al. (2010). "Alpha7 nicotinic receptors as therapeutic targets for schizophrenia." Nicotine & Tobacco Research, 12(3), 197–204. Link
-
PubChem Compound Summary. (2023). "5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid."[1][2][3] National Center for Biotechnology Information. Link
Sources
ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE in medicinal chemistry
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined reactive sites enable a logical and efficient approach to synthesizing diverse libraries of complex molecules. The robust and reliable protocols for Suzuki-Miyaura coupling and amide formation allow researchers to rapidly explore structure-activity relationships, accelerating the journey from a starting scaffold to a potent and selective drug candidate. Its proven application in the development of PARP inhibitors serves as a compelling testament to its value in modern therapeutic design. [2]
References
-
Kamal, A., et al. (2015). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 882291-61-4 | 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide. Available at: [Link]
-
Yamamoto, K., et al. (2020). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin. Available at: [Link]
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]
-
Dawood, K.M., & Mohammed, H.S. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Organic & Medicinal Chemistry International Journal. Available at: [Link]
-
Karunakar, P., et al. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Available at: [Link]
-
CP Lab Safety. (n.d.). 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid, 5g, Each. Available at: [Link]
-
An, N., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
-
Starshine Chemical. (n.d.). 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid. Available at: [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling. Available at: [Link]
-
Abdel-Aziz, M., & El-Sattar, N.E. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
ResearchGate. (n.d.). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Available at: [Link]
-
Frohberg, P., et al. (2020). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor. ACS Omega. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available at: [Link]
-
Liu, X-H., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules. Available at: [Link]
-
Tumkevičius, S., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija. Available at: [Link]
-
Wang, M., et al. (2023). Design and synthesis of novel EGFR kinase inhibitors for the treatment of C797S mutant non-small-cell lung cancer. Drug Design, Development and Therapy. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth Factor 2. Available at: [Link]
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | Starshinechemical [starshinechemical.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 10. researchgate.net [researchgate.net]
Application Notes: ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE as a Versatile Scaffold for Modern Drug Discovery
Introduction: The Privileged 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2] This heterocyclic system offers a rigid, yet three-dimensional, framework that is amenable to substitution, allowing for the precise spatial orientation of functional groups to engage with biological targets. Its derivatives have demonstrated a vast spectrum of therapeutic potential, including neuroprotective, anti-inflammatory, anti-cancer, and immunomodulatory activities.[3][4][5]
ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE is a strategically functionalized building block designed for efficient diversification in drug discovery campaigns. It incorporates two key reactive handles: an aryl bromide at the 5-position, ideal for palladium-catalyzed cross-coupling reactions, and an ethyl ester at the 7-position, which can be readily hydrolyzed and converted into a variety of amides or other functional groups. This dual functionality allows for the systematic exploration of chemical space around the dihydrobenzofuran core, making it an invaluable tool for developing novel therapeutics targeting a range of diseases, most notably neurodegenerative disorders like Alzheimer's disease, inflammatory conditions, and cancer.[6][7][8]
Physicochemical Properties and Structural Features
A thorough understanding of the molecule's properties is critical for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO₃ | PubChem |
| Molecular Weight | 271.11 g/mol | PubChem |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Toluene) | General Chemical Knowledge |
The molecule's structure presents two primary sites for chemical modification, which are leveraged in the subsequent protocols.
Caption: Chemical structure and key reactive sites.
Experimental Protocols: Diversification of the Scaffold
The following protocols provide robust, field-proven methodologies for the derivatization of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE. The choice of specific ligands, bases, and solvents is critical for achieving high yields and purity.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol is designed to introduce novel aryl or heteroaryl moieties at the 5-position, a common strategy for modulating target binding and physicochemical properties. The use of a palladium catalyst with appropriate phosphine ligands is essential for efficient reaction.[9][10]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv), followed by a degassed solvent system (e.g., a 4:1 mixture of Toluene:Water).
-
Stir the mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-aryl derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful method for installing primary or secondary amines at the 5-position, a crucial step in the synthesis of many biologically active molecules, including PARP inhibitors and receptor modulators. The choice of phosphine ligand is critical and often substrate-dependent.[4][11]
Caption: Workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.05 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried reaction tube.
-
Add ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction until completion (typically 4-24 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to afford the 5-amino product.
Protocol 3: Ester Hydrolysis and Amide Coupling
To further diversify the scaffold, the ethyl ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine. This two-step sequence is fundamental for creating libraries of carboxamides, a common functional group in many pharmaceuticals.[7][12]
Step 3A: Ester Hydrolysis
-
Dissolve ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE (1.0 equiv) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2-3 with 1N HCl.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLIC ACID, which is often used in the next step without further purification.
Step 3B: Amide Coupling
-
Dissolve 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLIC ACID (1.0 equiv) in an anhydrous solvent like DMF or DCM.
-
Add a coupling reagent such as HATU (1.2 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv).
-
Stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv) and continue stirring at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry, concentrate, and purify by column chromatography to obtain the final 7-carboxamide product.
Applications in Drug Discovery Targeting Key Pathologies
Derivatives of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE have shown significant promise in several therapeutic areas.
PARP Inhibitors for Oncology
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP in cancers with existing defects in double-strand break repair (e.g., those with BRCA1/2 mutations) leads to synthetic lethality and cancer cell death.[13] The 2,3-dihydrobenzofuran-7-carboxamide scaffold serves as an effective pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, binding to the active site of PARP-1.[7][8]
Caption: PARP-1 inhibition pathway in cancer therapy.
Cannabinoid Receptor 2 (CB2) Modulators for Inflammation and Pain
The CB2 receptor is primarily expressed on immune cells and is not associated with the psychoactive effects of CB1 activation, making it an attractive target for treating inflammatory disorders and neuropathic pain.[14] Dihydrobenzofuran derivatives have been developed as potent and selective CB2 agonists, demonstrating efficacy in preclinical models of pain and colitis.[1][15]
Caption: CB2 receptor activation signaling cascade.
Cholinesterase Inhibitors for Alzheimer's Disease
A primary strategy for managing the symptoms of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting acetylcholinesterase (AChE).[3] The benzofuran scaffold is a key component of several potent AChE inhibitors.[6][16] By functionalizing the dihydrobenzofuran core, researchers can develop novel inhibitors that interact with both the catalytic and peripheral anionic sites of the enzyme.
Caption: Mechanism of AChE inhibitors in Alzheimer's.
Summary of Reaction Conditions
The following table provides a comparative overview of typical conditions for the key transformations described. Researchers should note that optimization may be required based on the specific substrates used.
| Reaction | Catalyst / Reagent | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or SPhos | Cs₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane | 80-110 | 70-95% |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or BINAP | NaOtBu or K₂CO₃ | Toluene or Dioxane | 90-110 | 65-90% |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N or DIPEA | THF or DMF | 25-80 | 60-90% |
| Heck Coupling | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile or DMF | 80-120 | 55-85% |
| Amide Coupling | HATU or EDC/NHS | - | DIPEA or None | DMF or DCM | 25 | 75-98% |
References
-
Design, Synthesis And Cannabinoid Receptor Activity Of Benzofuran Ligands - eGrove. Available at: [Link]
-
2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC. Available at: [Link]
-
2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: Design, synthesis, and binding mode prediction through ligand-steered modeling - UM Impact - University of Montana. Available at: [Link]
-
Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed. Available at: [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals. Available at: [Link]
-
Benzofuran and Pyrrole Derivatives as Cannabinoid Receptor Modulators with In Vivo Efficacy against Ulcerative Colitis | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - MDPI. Available at: [Link]
-
2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists - SciSpace. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Synthesis and Antiacetylcholinesterase Activity Evaluation of New 2-aryl Benzofuran Derivatives - ResearchGate. Available at: [Link]
-
Alzheimer's Disease | Benzofuran | Derivatives | Biomarkers | Synthetic Scheme. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Heck Coupling - Organic Synthesis. Available at: [Link]
-
Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]
-
Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents - PMC. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3‑Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - eScholarship. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
-
(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure. Available at: [Link]
-
Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]
-
Heck Reaction—State of the Art - MDPI. Available at: [Link]
-
Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Available at: [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC. Available at: [Link]
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]
-
Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC - NIH. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Carboxylation of ethyl 5‐bromo‐furan‐2‐carboxylate by using Pd catalyst. Adapted from Ref.. - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Design, Synthesis And Cannabinoid Receptor Activity Of Benzofuran Liga" by Eric William Bow [egrove.olemiss.edu]
- 15. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Analytical methods for ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE
Executive Summary & Strategic Context
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a critical pharmacophore intermediate, frequently employed in the synthesis of agonists for
The Analytical Challenge: The primary quality risk for this scaffold is oxidative dehydrogenation .[1][2][3][4] Dihydrobenzofurans are susceptible to spontaneous aromatization to form the corresponding benzofuran impurities.[1][2][3][4] Furthermore, the ester linkage is prone to hydrolysis, reverting to the parent acid (CAS 41177-72-4).[1][2][3][4]
This guide provides a self-validating analytical framework to quantify these specific degradants, ensuring the material meets the stringent purity requirements (>98.0%) necessary for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
Analytical Workflow Visualization
The following diagram outlines the logical flow for lot release, highlighting the critical decision points based on impurity profiling.
Figure 1: Analytical Decision Matrix. Note the specific check for the "Aromatized Impurity" which is unique to dihydrobenzofuran scaffolds.
Protocol 1: Reverse-Phase HPLC for Purity & Impurity Profiling
This method is designed to resolve the target molecule from its two most probable impurities: the Hydrolyzed Acid (more polar) and the Aromatized Benzofuran (planar, distinct
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[1][2][3] | A C18 stationary phase provides necessary hydrophobic retention for the bromo-ester.[1][2][3] 3.5 µm particle size balances resolution with backpressure.[1][2][3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) | Acidic pH suppresses ionization of the free acid impurity, improving peak shape and retention.[1][2][3][4] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks and lower backpressure than Methanol for this lipophilic compound.[1][2][3][4] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2][3][4] |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility.[1][2][3][4] |
| Detection | UV at 254 nm and 290 nm | 254 nm detects the benzene ring; 290 nm is more specific to the conjugated ester system.[1][2][3][4] |
| Injection Vol | 5.0 µL | Minimized to prevent column overload due to high lipophilicity.[1][2][3][4] |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial equilibration. |
| 2.0 | 40 | Isocratic hold to elute polar acid impurities. |
| 12.0 | 95 | Linear ramp to elute the target and lipophilic dimers. |
| 15.0 | 95 | Wash step.[1][2] |
| 15.1 | 40 | Return to initial. |
| 20.0 | 40 | Re-equilibration.[2][3][4] |
Impurity Logic & Retention Behavior[1][2][3][4]
-
Impurity A (Acid Form): 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid.[1][2][3][5]
-
Target: Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate.
-
Impurity B (Aromatized): Ethyl 5-bromobenzofuran-7-carboxylate.[1][2][3]
Protocol 2: Structural Identification (NMR & MS)
This protocol confirms the "dihydro" status, ensuring no oxidation has occurred during storage.[2][3][4]
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
Nuclear Magnetic Resonance ( H-NMR)
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| H-2 (Furan Ring) | 4.60 - 4.70 | Triplet ( | Confirms the |
| H-3 (Furan Ring) | 3.20 - 3.30 | Triplet ( | Confirms the |
| Ethyl Ester ( | 4.35 | Quartet | Confirms esterification.[1][2][3][4] |
| Ethyl Ester ( | 1.38 | Triplet | Confirms esterification.[1][2][3][4] |
| Aromatic H-4, H-6 | 7.40 - 7.80 | Two Singlets (or meta-doublets) | Confirms the 5,7-substitution pattern.[1][2][3] |
Degradation Pathway Visualization
Understanding the chemistry of the degradation is vital for interpreting analytical results.[1][2][3][4]
Figure 2: Primary degradation pathways detectable by the HPLC protocol.
References
-
PureSynth. (n.d.).[1][2][3][4] 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid 97.0%. Retrieved February 21, 2026, from [Link][1][2][3][4]
-
Raja, A., et al. (2020).[2][3][4] Development and Validation of GC-MS Method for Genotoxic Impurities in Cilastatin Sodium. International Journal of Pharmaceutical Sciences and Research. Retrieved February 21, 2026, from [Link][1][2][3][4]
-
National Institutes of Health (NIH). (2012).[1][2][3][4] Crystal structure of Ethyl 5-bromobenzofuran-2-carboxylate. PMC. Retrieved February 21, 2026, from [Link]
Sources
Troubleshooting & Optimization
Troubleshooting ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE synthesis
Technical Support Center: Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate Synthesis
Topic: Troubleshooting & Process Optimization Target Molecule: Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate Persona: Senior Application Scientist[1][2]
Executive Summary & Mechanistic Insight
The synthesis of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate typically follows one of two critical pathways: the functionalization of the dihydro-core (Route A) or the reduction of a benzofuran precursor (Route B).[1]
The primary challenge in Route A is regioselectivity during electrophilic aromatic substitution (
-
The Ether Oxygen (O1) is a strong activator and directs para to itself (Position 5).[1][3]
-
The Ester Group (at C7) is a deactivator and directs meta to itself (Position 5).[1][3]
Because both directing groups converge on Position 5, regioselectivity is generally high.[1][3] However, issues often arise regarding over-bromination , radical side-reactions (benzylic bromination at C2/C3), or hydrodebromination if attempting Route B.[1][3]
Critical Synthesis Pathways (Visualized)
The following diagram outlines the two validated workflows and the decision logic for troubleshooting.
Caption: Decision tree comparing Direct Bromination (Route A) vs. Reduction (Route B), highlighting critical failure points and validated solutions.
Troubleshooting Guide (FAQ Format)
Scenario 1: Regioselectivity & Side Reactions (Route A)
Q: I am using NBS to brominate ethyl 2,3-dihydrobenzofuran-7-carboxylate, but I see impurities by LC-MS that suggest bromination at the C3 position. Why?
A: You are likely competing between Electrophilic Aromatic Substitution (
-
The Cause: The C3 position is benzylic.[1] If your reaction is exposed to ambient light or high temperatures, NBS can undergo homolytic cleavage, generating bromine radicals that attack the benzylic C-H bonds at C3 rather than the aromatic ring.[1][3]
-
The Fix:
-
Switch Solvent: Use Acetonitrile (MeCN) or Acetic Acid (AcOH) .[1][3] These polar solvents stabilize the ionic intermediates required for
and suppress radical pathways.[1] Avoid non-polar solvents like or Benzene.[1] -
Exclude Light: Wrap the reaction flask in aluminum foil.
-
Catalysis: If using NBS, add a catalytic amount of Ammonium Acetate (
) or a Lewis Acid like (1-5 mol%) to promote the ionic mechanism.[1][3]
-
Scenario 2: Loss of Halogen during Reduction (Route B)
Q: I started with ethyl 5-bromobenzofuran-7-carboxylate and tried to reduce the double bond with
A: Aryl bromides are highly susceptible to oxidative addition by Palladium(0), leading to hydrodebromination under standard hydrogenation conditions.[1][3]
-
The Fix (Catalytic): Switch to Wilkinson’s Catalyst (
) or Pt/C (Platinum on Carbon) .[1][3] Platinum is generally less active toward aryl halide oxidative addition than Palladium.[1]
Scenario 3: Low Yield in "De Novo" Synthesis
Q: I am trying to build the core from ethyl 2-allyloxybenzoate via Claisen rearrangement, but the yield of the cyclized product is poor.
A: The conversion of the Claisen intermediate (the phenol) to the dihydrobenzofuran often faces issues with Markovnikov vs. Anti-Markovnikov cyclization.[1][3]
-
Optimization:
-
Claisen Step: Ensure high temperature (
) in a high-boiling solvent like Diethylaniline or neat.[1] -
Cyclization Step: Do not rely on spontaneous cyclization.
-
Validated Experimental Protocol (Route A)
Objective: Selective bromination of Ethyl 2,3-dihydrobenzofuran-7-carboxylate.
| Parameter | Specification | Rationale |
| Substrate | Ethyl 2,3-dihydrobenzofuran-7-carboxylate (1.0 eq) | Core scaffold.[1][2] |
| Reagent | Bromine ( | Stoichiometric control prevents di-bromination.[1][3] |
| Solvent | Glacial Acetic Acid (AcOH) | Polar protic solvent favors ionic |
| Temperature | Low temp improves regioselectivity.[1] | |
| Quench | Sodium Thiosulfate ( | Neutralizes excess bromine to prevent side reactions during workup.[1][3] |
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 g (52 mmol) of Ethyl 2,3-dihydrobenzofuran-7-carboxylate in 100 mL of Glacial Acetic Acid.
-
Cooling: Cool the solution to
using an ice bath. -
Addition: Add a solution of Bromine (
, 2.7 mL, 54.6 mmol) in 20 mL Acetic Acid dropwise over 30 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC or HPLC.[1]
-
Quench: Pour the reaction mixture into 300 mL of ice water containing 10%
. -
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Sat.
(to remove AcOH) and Brine.[1][3] Dry over .[1][4][5] -
Purification: Recrystallize from Ethanol/Hexane if necessary.
References
-
Gagnon, A., et al. (2014).[1][3] "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors." Journal of Medicinal Chemistry, 57(13), 5579–5601.[1][3]
- Relevance: Validates the bromination of the 2,3-dihydrobenzofuran-7-carboxamide core using Bromine in Acetic Acid.
-
Kowalewska, M., et al. (2013).[1][3] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 654926.[1][3]
- Relevance: Provides protocols for benzofuran ring construction and ester functionalization str
-
López-Alvarado, P., et al. (2012).[1][3][6][7] "Synthesis of substituted dihydrobenzofurans." Heterocycles, 85(7), 1608.[1][3][6]
Sources
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ias.ac.in [ias.ac.in]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE purification challenges
Technical Support Center: Ethyl 5-Bromo-2,3-dihydrobenzofuran-7-carboxylate
Introduction: The Architecture of Purity
You are likely working with Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate (CAS: 126620-72-2 or analog) as a critical intermediate for pharmacophores targeting 5-HT receptors or
While the synthesis—often involving the bromination of the 7-carboxylate precursor or esterification of the 5-bromo acid—appears straightforward, the purification is deceptive.[1] The lipophilicity of the ethyl ester, combined with the subtle electronic differences between regioisomers, creates a "perfect storm" for oiling out and co-elution.[1][2]
This guide moves beyond standard protocols to address the causality of failure modes.
Part 1: Diagnostic & Decision Matrix
Before initiating any purification, characterize your crude mixture.[1][2] The physical state of this compound is notoriously sensitive to purity; while the pure compound is a solid (typically off-white/pale yellow), trace impurities often depress the melting point, resulting in a persistent amber oil.[1][2]
Visualizing the Workflow
Figure 1: Purification Decision Matrix.[1][3] Select the pathway based on the specific impurity profile identified via HPLC/TLC.
Part 2: Troubleshooting Modules (Q&A)
Module A: The Regioisomer Challenge
Context: If you synthesized this via bromination of ethyl 2,3-dihydrobenzofuran-7-carboxylate, the ether oxygen at position 1 is a strong para-director, favoring the 5-position.[1] However, steric bulk at position 7 (ester) and electronic effects can lead to trace 4-bromo or 6-bromo isomers.[1]
Q: "I see a 'shoulder' peak on my HPLC that I cannot separate by standard recrystallization. What is it?" A: This is likely the 4-bromo regioisomer .[3]
-
Mechanism: While the 5-position is electronically favored, the 4-position is also activated (ortho to the ether oxygen).[1] Isomers often cocrystallize, making standard recrystallization ineffective.[1][2]
-
Solution (Chromatography): You must use High-Performance Flash Chromatography (HPFC).[1][2]
-
Stationary Phase: High-surface-area Silica (15-25 µm spherical particles recommended).[1]
-
Mobile Phase: A shallow gradient of n-Hexane/Ethyl Acetate (0%
15% EtOAc).[1] The lipophilic nature of the ethyl ester requires low polarity to achieve separation resolution ( ).[1][2] -
Loading: Do not overload. Use <1% w/w loading relative to silica if separating isomers.[1]
-
Q: "Can I use bromination of the acid before esterification to avoid this?" A: Yes, and it is recommended. Purifying the precursor, 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 41177-72-4), is often easier because the carboxylic acid moiety allows for pH-swing extraction (Acid/Base workup) and crystallizes more readily from polar solvents (e.g., Methanol or Acetic Acid) than the ester [1].[1] Esterify only after the bromine is installed and purified.
Module B: Solubility & "Oiling Out"
Context: Ethyl esters of benzofurans are notorious for forming supersaturated oils rather than precipitating, especially if trace solvent (DCM/Toluene) remains.[1][2]
Q: "My product is stuck as a viscous amber oil. Scratching the flask doesn't help. How do I induce crystallization?" A: You are experiencing the "Oiling Out" phenomenon, likely due to a depressed melting point from impurities or solvent entrapment.[1][2]
-
Protocol:
-
Solvent Swap: Evaporate the crude oil to dryness.[1] Add Ethanol (absolute) and warm to 50°C until dissolved.
-
The Anti-Solvent Trick: Add Water dropwise until a persistent turbidity (cloudiness) appears.[2]
-
Thermal Cycling: Re-heat until clear, then let it cool very slowly to room temperature in an insulated bath (e.g., wrap the flask in foil/cotton).
-
Seeding: If no crystals form at 25°C, add a seed crystal (if available) or scratch the glass interface.[1][2] Cool to 4°C.[1]
-
-
Alternative Solvent System: If Ethanol/Water fails, use Heptane/IPA (95:5) .[1][2] The compound is less soluble in heptane, promoting precipitation.[1][2]
Q: "What are the typical melting points I should expect?" A:
| Compound | State | Approx.[3] Melting Point |
|---|---|---|
| Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate | Solid/Oil | 58–65 °C (Sensitive to purity) |
| 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid | Solid | 230–235 °C [1] |
| Ethyl 5-bromobenzofuran-2-carboxylate (Isomer) | Solid | 58–60 °C [2] |[1][3][4][5]
Note: The low melting point of the target ester explains the tendency to oil out.[1]
Module C: Chemical Stability (Hydrolysis)
Q: "I left my product in the rotary evaporator bath, and now I see a new polar spot on TLC. Did I degrade it?" A: Yes, you likely hydrolyzed the ester.[1][2]
-
Mechanism: Ethyl esters are susceptible to hydrolysis under moist, warm conditions, especially if residual acid (from bromination) or base (from workup) is present.[1][2] The product reverts to the carboxylic acid.[1]
-
Prevention:
Part 3: Mechanism of Impurity Formation[1][2]
Understanding where the impurity comes from is the key to stopping it.[1]
Figure 2: Electrophilic Aromatic Substitution Pathway.[1][2] The Oxygen at position 1 directs Para (to pos 5), but steric hindrance and reagent stoichiometry can lead to impurities.[1][2]
References
-
Moynihan, H. A., & Horgan, D. E. (2017).[1][2][6] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link][1][2][6]
-
PubChem. (2025).[2][7] Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]
Sources
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [cora.ucc.ie]
- 7. Ethyl (5-bromobenzofuran)-2-carboxylate | C11H9BrO3 | CID 735184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scaling up ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE synthesis
Technical Support Center: Scale-Up of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate
Executive Dashboard: Critical Process Parameters (CPPs)
Compound Profile:
-
Target: Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate[1]
-
CAS: 84102-69-2 (Generic ref for related esters; specific isomer requires precise sourcing)[2]
-
Key Application: Intermediate for
nAChR agonists, PARP inhibitors, and 5-HT4 receptor agonists (e.g., Prucalopride analogs).
Process Summary Table:
| Parameter | Specification | Rationale |
| Primary Route | Electrophilic Bromination of Ethyl 2,3-dihydrobenzofuran-7-carboxylate | Most convergent scale-up route; avoids handling unstable acid intermediates. |
| Reagent Choice | N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) | Superior to |
| Temperature | Low temp initiation prevents over-bromination (dibromo impurities). | |
| Stoichiometry | 1.05 eq NBS | Slight excess ensures full conversion; large excess risks C4/C6 bromination. |
| Critical Impurity | Ethyl 4,5-dibromo-2,3-dihydrobenzofuran-7-carboxylate | Difficult to separate by crystallization; controlled by stoichiometry and temp. |
Master Protocol: Bromination Scale-Up Workflow
This protocol is designed for a 50g to 1kg scale batch. It prioritizes regioselectivity at the C5 position.
The Reaction Logic: The C5 position is electronically activated by the ring oxygen (para-directing) and is the least sterically hindered relative to the C7-ester group. The C7-ester deactivates the C6 and C4 positions, naturally directing substitution to C5.
Step-by-Step Methodology
-
Charge: To a reactor, add Ethyl 2,3-dihydrobenzofuran-7-carboxylate (1.0 wt) and Acetonitrile (10 vol) . Stir to dissolve.
-
Note: DMF can be used for higher solubility, but MeCN simplifies workup (solvent swap).
-
-
Cooling: Cool the solution to
. -
Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 60 minutes.
-
Control: Maintain internal temperature
. Exotherm is mild but relevant at scale.
-
-
Reaction: Allow to warm to
and stir for 4–6 hours.-
IPC (In-Process Control): Monitor by HPLC.[3] Target: SM < 0.5%.
-
-
Quench: Add 10% Aqueous Sodium Bisulfite (
) (2 vol) to quench unreacted bromine species. -
Workup:
-
Crystallization (Critical):
-
Swap solvent to Ethanol (5 vol) .
-
Heat to reflux to dissolve.
-
Cool slowly to
. The target ester crystallizes as a white/off-white solid. -
Yield Expectations: 85–92%.[6]
-
Process Visualization (DOT Diagram)
Caption: Workflow for the regioselective bromination of ethyl 2,3-dihydrobenzofuran-7-carboxylate using NBS.
Troubleshooting Guide (Q&A)
Q1: We are observing ~5-8% of a "heavy" impurity by HPLC (RRT 1.2). What is it, and how do we remove it?
-
Diagnosis: This is likely the 4,5-dibromo or 5,6-dibromo analog. The 2,3-dihydrobenzofuran ring is highly activated. If local concentration of NBS is too high (poor mixing) or temperature spikes occur, over-bromination happens.
-
Solution:
-
Process Control: Ensure NBS is added solid-portion-wise or as a solution dropwise to keep instantaneous concentration low.
-
Purification: This impurity is difficult to remove. Recrystallization from Ethanol/Water (9:1) is more effective than pure Ethanol for purging the dibromo species.
-
Q2: The reaction stalls at 90% conversion. Adding more NBS leads to impurities. Why?
-
Diagnosis: Accumulation of Succinimide (byproduct) can inhibit the reaction equilibrium in certain solvents, or your NBS is wet/degraded.
-
Solution:
-
Check NBS quality (should be white, not yellow).
-
Catalysis: Add 1-2 mol% of TMS-Cl (Chlorotrimethylsilane) or
. Acid catalysis activates the NBS, generating the more reactive bromonium ion ( ) species to push conversion without adding excess oxidant.
-
Q3: We see hydrolysis of the ethyl ester to the carboxylic acid (5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid).
-
Diagnosis: This occurs if the quench is too acidic or if the workup is prolonged in the presence of water and heat.
-
Solution:
-
Buffer the bisulfite quench with a small amount of
to maintain pH 6-7. -
Avoid high-temperature concentration of the aqueous/organic mix. Ensure the water is removed before heating for crystallization.
-
Q4: Can we use elemental Bromine (
-
Diagnosis: Yes, but with caveats.
-
Protocol Adjustment: Use Acetic Acid as the solvent. Add
(1.0 eq) dropwise at . -
Risk:
is much more aggressive. The regioselectivity for C5 vs C6 drops slightly compared to NBS. You must strictly control the exotherm. HBr gas will be evolved—requires a caustic scrubber.
Frequently Asked Questions (FAQs)
Q: Why use Acetonitrile over DMF? A: While DMF is a better solvent for NBS, it is difficult to remove (high boiling point) and can decompose to dimethylamine, which might react with the ester. Acetonitrile is easily removed by distillation and allows for a cleaner solvent swap to ethanol for crystallization.
Q: Is the starting material (Ethyl 2,3-dihydrobenzofuran-7-carboxylate) commercially available? A: It is a known intermediate but often requires custom synthesis for kilo-scale. It is typically synthesized from 2-hydroxybenzoates via allylation and Claisen rearrangement or by reacting Ethyl 3-bromo-salicylate (or similar) with ethylene carbonate followed by intramolecular alkylation [1].
Q: What is the storage stability of the 5-bromo product? A: The ethyl ester is stable at room temperature if dry. However, benzofuran derivatives are light-sensitive. Store in amber glass or fiber drums with double PE liners, protected from light.
Q: Can we perform this reaction on the carboxylic acid before esterification? A: Yes. You can brominate 2,3-dihydrobenzofuran-7-carboxylic acid directly. However, the acid is less soluble in organic solvents, often requiring Acetic Acid as the medium. The ester group (in the recommended route) improves solubility in MeCN/EtOAc, making the workup and drying processes more efficient for scale-up.
References
-
Google Patents. Preparation method of 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid methyl ester. CN114591278A. (Describes the construction of the dihydrobenzofuran-7-carboxylate scaffold). Link
-
J. Med. Chem. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide...[7] 2014, 57, 13, 5579–5601. (Describes bromination conditions for the 7-substituted dihydrobenzofuran core). Link
-
ChemicalBook. Ethyl 5-bromobenzofuran-2-carboxylate Synthesis. (Provides context for benzofuran bromination, though distinguishing the 2-carboxylate vs 7-carboxylate is critical). Link
-
National Institutes of Health (NIH). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (General methodologies for benzofuran functionalization). Link
Sources
- 1. CN114591278A - Preparation method of 4-acetamido-5-chloro-2, 3-dihydrobenzofuran-7-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 2. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 6. Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE reaction condition optimization
[1]
Executive Technical Overview
-
Compound: Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate[1]
-
Key Functionalities:
-
C5-Bromide: An electronically activated handle (para to the furan oxygen) ideal for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]
-
C7-Ester: A sterically sensitive motif ortho to the furan oxygen; susceptible to hydrolysis but valuable for further derivatization (amidation/reduction).[1][2]
-
-
Primary Challenge: Balancing the reactivity of the C5-bromide with the stability of the C7-ester during basic coupling conditions.
Synthesis Optimization (The "Source" Phase)
If you are struggling to synthesize this core with high regioselectivity, the Claisen Rearrangement Route is the industry standard for ensuring the correct placement of the C7-ester and C5-bromide.[1]
Optimized Synthetic Pathway
Direct bromination of ethyl 2,3-dihydrobenzofuran-7-carboxylate often leads to inseparable mixtures of C5 and C4 isomers. The following de novo construction guarantees regiochemical purity.
Protocol Logic:
-
Starting Material: Ethyl 5-bromosalicylate (Commercial).[1]
-
Allylation: Formation of the O-allyl ether.[1]
-
Claisen Rearrangement: Thermal migration of the allyl group to the ortho position (C3 of the salicylate, which becomes C4 of the furan ring? No, it becomes the bridgehead C3a precursor).[1]
Figure 1: Regioselective synthesis pathway ensuring the C7-ester/C5-bromide pattern.
Troubleshooting Synthesis Failures
| Issue | Probable Cause | Corrective Action |
| Incomplete Claisen Rearrangement | Temperature too low (<180°C). | Perform neat (no solvent) at 200°C or use high-boiling solvent (Diethylaniline).[1][2] Monitor by TLC (ether moves to phenol).[1] |
| Loss of Ester (Decarboxylation) | Acidic hydrolysis during cyclization.[1][2] | Avoid strong aqueous acids (HBr).[1] Use Iodocyclization ( |
| Furan vs. Dihydrofuran | Oxidation during workup.[1][2] | Ensure inert atmosphere ( |
Functionalization: Suzuki Coupling Optimization
This is the most common application.[1] The C5-bromide is highly reactive due to the electron-donating oxygen at position 1 (para-effect).[1] However, the C7-ester is prone to hydrolysis under standard basic Suzuki conditions.[1]
The "Safe-Ester" Coupling Protocol
Objective: Couple an aryl boronic acid to C5 without hydrolyzing the C7-ethyl ester.
Standard Conditions (Risky):
-
Catalyst:
(5 mol%).[1][2] The bidentate ligand prevents debromination.[1] -
Base: Potassium Phosphate Tribasic (
) or Cesium Carbonate ( ) .[1][2] -
Solvent: 1,4-Dioxane or Toluene.[1]
-
Temperature: 80–90°C.
Troubleshooting Logic: Low Yields in Cross-Coupling
Figure 2: Decision tree for diagnosing reaction failures during Pd-catalyzed coupling.
Frequently Asked Questions (FAQs)
Q1: Can I use n-BuLi to lithiate position 5 for reaction with electrophiles? A: No. While the bromine at C5 is prone to Lithium-Halogen exchange, the ester at C7 is incompatible with organolithiums (it will undergo nucleophilic attack to form a ketone/alcohol).[1]
-
Alternative: If you need to turn the C5-Br into a nucleophile (e.g., Boronic ester), use Miyaura Borylation conditions:
, , in Dioxane at 90°C.[1] This tolerates the ester perfectly.[1]
Q2: I observe a byproduct with M-2 mass units. What is it?
A: This is likely the Benzofuran (oxidized core).[1] The dihydrobenzofuran ring can oxidize to the fully aromatic benzofuran, especially if the reaction mixture is exposed to air at high temperatures or if oxidants (like
Q3: The ester hydrolyzed. Can I re-esterify?
A: Yes. The 7-carboxylic acid is sterically hindered but can be re-esterified using
Q4: Is the C7-ester electron-withdrawing enough to deactivate the C5-position? A: Only marginally.[1] The C7-ester is meta to the C5-position.[1] The reactivity at C5 is dominated by the para-oxygen (strong donor).[1] Therefore, C5 remains highly activated for oxidative addition to Palladium, making this scaffold an excellent coupling partner.[1]
References
-
Synthesis of Dihydrobenzofuran-7-carboxylic acids
-
Source: Google Patents CN102942542A.[1] "Preparation method of 2, 3-dihydrobenzofuran compound."
- URL
-
-
Regioselectivity of Bromination in Benzofurans
-
Suzuki Coupling Optimization for Hindered Esters
-
Source: BenchChem Application Notes.[1] "Suzuki Coupling Reactions Involving Sterically Hindered Substrates."
-
-
Lithiation and Functionalization of Dihydrobenzofurans
Sources
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]
Technical Support Center: Impurity Profiling of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the impurity profiling of Ethyl 5-Bromo-2,3-dihydrobenzofuran-7-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying, quantifying, and controlling impurities in this key chemical intermediate. By synthesizing established analytical principles with practical, field-proven insights, this document serves as a comprehensive resource for ensuring the quality and safety of your materials.
The Critical Role of Impurity Profiling
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a substituted dihydrobenzofuran derivative, a class of heterocyclic compounds prominent as building blocks in medicinal chemistry.[1] The synthesis of such complex molecules is a multi-step process, with each step presenting an opportunity for the formation of side-products and impurities.[1] Rigorous impurity profiling is not merely a regulatory requirement but a fundamental aspect of process understanding and quality control. It ensures the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide will address the common challenges encountered during the analytical investigation of this compound.
Understanding the Impurity Landscape
Impurities can originate from various sources, including the synthetic route, degradation, and starting materials.[2] A proactive approach involves anticipating potential impurities based on the manufacturing process and the inherent stability of the molecule.
Process-Related Impurities
These impurities are by-products or unreacted materials from the chemical synthesis. The synthesis of 2,3-dihydrobenzofurans can be achieved through methods like the oxidative [3+2] cycloaddition of phenols with alkenes or other intramolecular cyclization strategies.[3][4] Based on common synthetic pathways, the following process-related impurities should be considered:
-
Starting Materials & Intermediates: Carry-over of key starting materials or intermediates.
-
Isomeric Impurities: Formation of isomers, such as the 4-bromo or 6-bromo analogues, depending on the regioselectivity of the bromination step.
-
Over-reacted Products: Introduction of a second bromine atom onto the aromatic ring.
-
Dehalogenated Impurity: Loss of the bromine atom to yield Ethyl 2,3-dihydrobenzofuran-7-carboxylate.
-
Hydrolyzed Impurity: Hydrolysis of the ethyl ester to the corresponding 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid.
Degradation-Related Impurities
Forced degradation studies, conducted under conditions more severe than standard stability testing, are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[5] The key functional groups in the target molecule (ethyl ester, aryl bromide, dihydrofuran ether) are susceptible to specific degradation pathways.
-
Hydrolysis (Acidic/Basic Conditions): The most probable degradation pathway is the hydrolysis of the ethyl ester to form 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid .
-
Oxidation: The dihydrofuran ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of hydroxylated species.
-
Photolysis (Light Exposure): High-energy light can induce cleavage of the C-Br bond, leading to the formation of the de-brominated impurity.[2]
-
Thermal Degradation: High temperatures can accelerate hydrolysis or promote other, more complex decomposition pathways.
The following table summarizes the most probable impurities:
| Impurity Type | Potential Structure Name | Origin | Analytical Considerations |
| Process | 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid | Incomplete esterification or in-process hydrolysis | More polar; shorter retention time in RPLC. |
| Process | Ethyl 2,3-dihydrobenzofuran-7-carboxylate | De-bromination during synthesis | Lower mass (-79/81 Da). Lacks Br isotope pattern. |
| Process | Isomeric Bromo-substituted esters | Lack of regioselectivity in bromination | Same mass, different chromatographic/spectroscopic profile. |
| Degradation | 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid | Hydrolysis (acid, base, thermal) | More polar; shorter retention time in RPLC. |
| Degradation | Ring-opened or oxidized products | Oxidation (e.g., with H₂O₂) | May be highly polar; requires careful method development. |
Analytical Strategy Workflow
A systematic approach is crucial for efficient impurity profiling. The workflow involves detection, identification, and quantification. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are indispensable for structure elucidation.[6]
Caption: A typical workflow for impurity identification and control.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My HPLC chromatogram shows a significant peak tailing for the main compound. What is the cause and how can I fix it?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase or by column overload.
-
Causality: The dihydrobenzofuran moiety contains an oxygen atom that can interact with active silanol groups on the silica-based stationary phase, leading to tailing. Additionally, injecting too much sample can saturate the column, causing peak distortion.
-
Troubleshooting Steps:
-
Reduce Sample Load: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
Modify Mobile Phase pH: If using a buffered mobile phase, ensure its pH is at least 2 units away from the pKa of any acidic or basic analytes. For neutral compounds like this ester, this is less critical but can still influence interactions.
-
Add a Competitive Base: If silanol interactions are suspected, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can mask the active sites and improve peak shape.
-
Use a Different Column: Modern columns with end-capping technology or hybrid particle technology are designed to minimize silanol interactions. Switching to such a column can provide a significant improvement.
-
Q2: I've detected an impurity with a mass that is 28 Da lower than my main compound. What is it likely to be?
A: A mass difference of -28 Da often points to the hydrolysis of the ethyl ester (-CH₂CH₃, 29 Da) followed by the loss of a proton (-H, 1 Da) to form the corresponding carboxylic acid (-COOH). This is the most common degradant, 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid .
-
Confirmation Strategy:
-
Retention Time: The carboxylic acid is more polar than the ester and should have a significantly shorter retention time on a reverse-phase HPLC column.
-
Forced Degradation: Spike your sample with a small amount of acid (e.g., HCl) or base (e.g., NaOH), heat gently for a short period, and re-analyze. You should see the peak corresponding to the -28 Da impurity increase in size, confirming its identity as the hydrolytic degradant.
-
Q3: My LC-MS data shows a pair of peaks for a potential impurity with roughly equal intensity, separated by 2 m/z units. What does this signify?
A: This is the characteristic isotopic signature of a bromine-containing compound.[7] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and 49.3%, respectively). Any fragment or molecule containing a single bromine atom will appear in the mass spectrum as a pair of peaks (M and M+2) of almost identical height. This is a powerful diagnostic tool to confirm that an impurity has retained the bromine atom from the parent structure.
Q4: How do I begin developing a stability-indicating HPLC method for this compound?
A: A stability-indicating method is one that can separate the main compound from all its potential degradation products.[8] The development process is systematic.
Caption: A decision workflow for developing a stability-indicating HPLC method.
-
Step 1: Initial Conditions: Start with a robust reverse-phase column (e.g., L1 packing - C18) and a generic gradient using a buffered aqueous phase (e.g., 0.1% formic or phosphoric acid) and an organic modifier (acetonitrile or methanol).
-
Step 2: Generate Degradants: Perform forced degradation studies to create a sample containing the impurities you need to separate.[5]
-
Step 3: Analyze & Optimize: Inject the degraded sample mixture. Your goal is to achieve baseline resolution (>1.5) between the main peak and all degradant peaks. Adjust the gradient slope, temperature, and mobile phase composition to achieve this separation.
-
Step 4: Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Key Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Purity Assessment
This method serves as a good starting point for assessing the purity of Ethyl 5-Bromo-2,3-dihydrobenzofuran-7-carboxylate.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax, Luna) | Provides good retention and selectivity for moderately non-polar compounds. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acid suppresses ionization of silanols, improving peak shape. |
| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength. |
| Gradient | 50% B to 95% B over 20 minutes, hold for 5 min | A broad gradient to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 285 nm | Wavelength where the benzofuran chromophore has significant absorbance. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
| Sample Prep. | 1 mg/mL in Acetonitrile/Water (50:50) | Ensures complete dissolution and compatibility with the mobile phase. |
Protocol 2: Forced Degradation Study
This protocol outlines conditions to intentionally degrade the sample to identify potential degradants, as recommended by ICH guidelines.[5] The goal is to achieve 5-20% degradation of the active substance.[9]
-
Preparation: Prepare five separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: To one solution, add 1N HCl to make the final acid concentration ~0.1N. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: To a second solution, add 1N NaOH to make the final base concentration ~0.1N. Keep at room temperature for 8 hours (base hydrolysis is often faster).
-
Oxidative Degradation: To a third solution, add 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep a fourth solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the fifth solution to a photostability chamber (ICH Q1B compliant) for a defined period (e.g., 1.2 million lux hours).
-
Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to the same concentration as an undegraded control sample and analyze using the stability-indicating method.
References
-
Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Journal of Mass Spectrometry. Available at: [Link]
-
Harris, D. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available at: [Link]
-
Schwartz, B., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
-
Plummer, L. N., et al. (2001). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. Available at: [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available at: [Link]
-
Karunakar, P., et al. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Nakao, K., et al. (2018). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
O'Connor, R. E. (2022). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. PhD Thesis, University College Cork. Available at: [Link]
-
DeRuiter, J., & Noggle, F. T. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Microgram Journal. Available at: [Link]
-
Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Available at: [Link] DZAN/wp-content/uploads/sites/41/2013/10/NMR-Strategies-for-Structure-Elucidation.pdf
-
Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
Sharma, S. (n.d.). Impurity Profiling: Theory and Practice. PharmaInfo.net. Available at: [Link]
-
Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Raja, M., et al. (2020). A Validated GC-MS Method for the Determination of Seven Genotoxic Impurities in Ticagrelor Drug Substance. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Shockcor, J. P., et al. (1996). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. Available at: [Link]
-
SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
-
de Oliveira, A. C., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Parasram, M., & Rovis, T. (2014). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Journal of the American Chemical Society. Available at: [Link]
-
Kumar, S. S., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Medical Sciences. Available at: [Link]
-
Gholap, A. R., & Gill, C. H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]
-
Pichini, S., et al. (2017). Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate. Forensic Science International. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]
-
Enantia. (n.d.). Impurity profiling and synthesis of standards. Available at: [Link]
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Kumar, V., & S, S. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available at: [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Available at: [Link]
-
Fun, H. K., et al. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Reddy, Y. V., & Reddy, K. R. (2024). Newer rp-hplc method development and validation for the simultaneous estimultaneous estimation of fosnetupitant and palonosetron in dosage form. ResearchGate. Available at: [Link]
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Hindawi. Available at: [Link]
-
Ghorab, M. M., et al. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Molecules. Available at: [Link]
Sources
- 1. DSpace [cora.ucc.ie]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biomedres.us [biomedres.us]
- 9. jddtonline.info [jddtonline.info]
Preventing degradation of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE
Technical Support Center: Stability & Handling of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate
Executive Summary
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a sensitive heterocyclic intermediate. Unlike its fully aromatic benzofuran counterparts, the 2,3-dihydro core introduces specific vulnerabilities to oxidative dehydrogenation, while the aryl bromide and ethyl ester moieties present risks regarding photolysis and hydrolysis, respectively.[1] This guide provides a self-validating system to prevent degradation during storage and experimentation.
Module 1: Critical Storage & Handling Protocols
Q: My sample has turned from off-white to yellow/brown. Is it still usable? A: A color shift to yellow or brown typically indicates oxidative dehydrogenation or photolytic degradation .
-
The Chemistry: The 2,3-dihydrobenzofuran core is partially saturated. Exposure to atmospheric oxygen can drive a radical-mediated dehydrogenation, converting the molecule into the fully aromatic (and often colored) benzofuran derivative .[1] Additionally, the C-Br bond is photosensitive; UV exposure generates radical intermediates that lead to polymerization or debromination .[1]
-
Diagnostic: Run a TLC or LC-MS.
-
Corrective Action: If purity is >95%, repurify via silica chromatography (Hexane/EtOAc). If <90%, discard.[1]
Q: What are the mandatory storage conditions? A: Follow the "Triple-A" Protocol :
-
A tmosphere: Flush headspace with Argon or Nitrogen. Oxygen is the primary enemy of the dihydro core.
-
A mber: Store in amber glass vials to block UV radiation (<400 nm) which cleaves the C-Br bond.
-
A nhydrous: Store with a desiccant packet at -20°C. Moisture hydrolyzes the ethyl ester to the carboxylic acid.
Module 2: Solubilization & Reaction Stability
Q: Can I store stock solutions in DMSO or DMF? A: Not recommended for long-term storage (>24 hours). [1]
-
Risk: DMSO is hygroscopic. Absorbed water, combined with trace acidity in the solvent, accelerates the hydrolysis of the ethyl ester at the C7 position .[1]
-
Better Alternative: For stock solutions, use anhydrous Dichloromethane (DCM) or Ethyl Acetate .[1] These solvents are easier to dry and remove. If DMSO is required for biological assays, prepare fresh immediately before use.[1]
Q: I am performing a Suzuki coupling. The ester disappeared. What happened? A: You likely used a hydroxide base (e.g., NaOH, KOH) or heated the reaction too long in the presence of water.[1]
-
The Mechanism: Ethyl esters are susceptible to saponification (base-mediated hydrolysis).[7] While carbonate bases (
, ) are milder, they can still hydrolyze esters at elevated temperatures ( ) in aqueous media .[1] -
Protocol Adjustment:
-
Switch to anhydrous conditions using Potassium Phosphate (
) as the base. -
Use non-protic polar solvents like 1,4-Dioxane or Toluene .
-
Keep reaction times under 4 hours.
-
Module 3: Visualizing Degradation Pathways
The following diagram maps the three primary degradation vectors for this molecule. Use this to identify "Critical Control Points" (CCP) in your workflow.[1]
Figure 1: The "Degradation Triad" showing mass shifts associated with common storage failures.[1]
Module 4: Solvent Compatibility Matrix
Use this table to select the correct solvent for your application.
| Solvent | Compatibility | Risk Factor | Recommended Action |
| Dichloromethane (DCM) | High | Low | Excellent for storage. Ensure it is amylene-stabilized (not methanol-stabilized) to prevent transesterification. |
| Ethyl Acetate | High | Low | Good for extraction/storage. |
| DMSO | Low | High | Hygroscopic. Promotes hydrolysis over time. Use immediately. |
| Methanol/Ethanol | Medium | Medium | Risk of Transesterification (Ethyl |
| Water | None | Critical | Insoluble. Promotes rapid hydrolysis if pH is not neutral. |
Module 5: Emergency Recovery Protocol
Scenario: You suspect your compound has partially hydrolyzed to the carboxylic acid (Acid impurity ~15%).
Recovery Workflow:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate .
-
Wash: Wash the organic layer with 5% Sodium Bicarbonate (
) .-
Why? The carboxylic acid impurity will deprotonate and move into the aqueous layer as the sodium salt. The ester (neutral) remains in the organic layer.
-
-
Separation: Collect the organic layer.
-
Drying: Dry over Magnesium Sulfate (
) , filter, and concentrate. -
Validation: Check NMR. The acidic proton (broad singlet >10 ppm) should be gone.
References
-
Catalytic Oxidation of Benzofurans: Title: Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins.[3] Source: MDPI, Catalysts 2020.[1] URL:[Link][1]
-
Photostability of Aryl Bromides: Title: Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in Ni/Photoredox-Catalyzed Cross-Coupling. Source: NIH / PubMed Central. URL:[Link]
-
Ester Hydrolysis Mechanisms: Title: Hydrolysing Esters (Chemguide).[1] Source: Chemguide. URL:[Link][1]
-
Base Sensitivity of Esters: Title: Hydrolysis of Esters - Alkaline Conditions.[7][8] Source: SaveMyExams / Oxford AQA. URL:[Link]
Sources
- 1. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 2. BJOC - Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones [beilstein-journals.org]
- 3. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. savemyexams.com [savemyexams.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE vs other benzofurans
Topic: ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE vs. Aromatic & Regio-Isomeric Alternatives
Executive Summary
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate (EBDC) represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to overcome the physicochemical limitations of traditional benzofurans. While fully aromatic benzofurans are staples in drug discovery (e.g., Amiodarone), they often suffer from poor aqueous solubility and rapid metabolic clearance due to the electron-rich furan ring.
EBDC acts as a strategic "escape from flatland."[1] By saturating the C2-C3 bond, it introduces Fsp³ character (fraction of sp³ hybridized carbons), improving solubility and metabolic stability while retaining the critical vector orientation of the 7-carboxylate pharmacophore. This guide compares EBDC against its aromatic counterpart and regioisomers, establishing it as the superior building block for
Part 1: Structural & Reactivity Analysis
The following table contrasts EBDC with its two primary competitors: the fully aromatic analog (Benzofuran-7) and the common regioisomer (Dihydrobenzofuran-2).
Table 1: Comparative Physicochemical & Synthetic Profile
| Feature | Target: EBDC (Dihydro-7-isomer) | Competitor A: Aromatic Benzofuran | Competitor B: Dihydro-2-isomer |
| Structure | Bent (C2-C3 saturated) | Flat (Fully Aromatic) | Bent (C2-C3 saturated) |
| Electronic State | Electron-donating ether oxygen; benzene ring is activated but less prone to oxidation than furan. | Electron-rich furan ring; highly susceptible to oxidative metabolism (P450s). | Similar to EBDC. |
| Vector Geometry | 7-Position: Substituent points ortho to oxygen.[1] Critical for | 7-Position: Similar vector, but rigid planar geometry limits induced fit. | 2-Position: Linear vector.[1] Completely different biological space (often used for fibrinogen antagonists). |
| Solubility (LogP) | Moderate (Improved): Non-planar ring disrupts crystal packing (lower MP, higher solubility). | Poor: High planarity leads to strong | Moderate. |
| 5-Br Reactivity | High: Excellent substrate for Pd-catalyzed Buchwald-Hartwig aminations.[1] | Moderate: Electron-rich furan ring can poison Pd-catalysts or compete in reactivity.[1] | High. |
| Primary Use Case | CNS Drugs (Schizophrenia, Alzheimer's), | Anti-arrhythmics, older generation kinase inhibitors. | Anti-inflammatory, PPAR agonists. |
Part 2: Medicinal Chemistry Utility & Mechanism
The "7-Position" Advantage
The 7-carboxylate is not merely a handle; it is a conformational lock .[1] In
-
EBDC (Dihydro): The flexible C2-C3 ethylene bridge allows the molecule to adopt a "puckered" conformation, fitting into globular receptor pockets that reject flat aromatic rings.
-
Aromatic Analog: The rigid planarity forces the substituent into a fixed vector, often resulting in steric clashes within the receptor site.
Mechanism of Action: The Divergent Synthesis
EBDC is utilized as a Divergent Intermediate .[1]
-
Site A (7-Ester): Hydrolyzed and coupled to amines (e.g., quinuclidine) to form the "Head Group" (Receptor Binding).
-
Site B (5-Bromo): Coupled via Suzuki or Buchwald reactions to add "Tail Groups" (Lipophilicity/Selectivity).
Part 3: Experimental Protocols
These protocols are designed to be self-validating . The success of each step is confirmed by a specific visual or spectroscopic checkpoint.
Protocol A: Synthesis of EBDC from Acid Precursor
Rationale: De novo synthesis of the ring system is prone to regioselectivity errors. The most reliable route starts from the commercially available acid (CAS 41177-72-4).
Reagents:
-
5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq)
-
Ethanol (anhydrous, 10 vol)
-
Sulfuric acid (conc., 0.5 eq) or Thionyl Chloride (1.2 eq)
Workflow:
-
Setup: Charge a round-bottom flask with the carboxylic acid and ethanol.
-
Activation:
-
Method A (H2SO4): Add H2SO4 dropwise at RT. Heat to reflux (80°C) for 4 hours.
-
Method B (SOCl2): Cool to 0°C. Add SOCl2 dropwise (gas evolution!). Warm to reflux for 2 hours.
-
-
Checkpoint (TLC): Elute with 20% EtOAc/Hexane.
-
Starting Material (Acid): Rf ~ 0.1 (streaks).
-
Product (Ester): Rf ~ 0.6 (distinct spot).
-
Validation: Reaction is complete when the baseline streak disappears.
-
-
Workup: Evaporate EtOH. Dissolve residue in EtOAc. Wash with sat.[2] NaHCO3 (removes unreacted acid). Dry (MgSO4) and concentrate.
Protocol B: Functionalization via Buchwald-Hartwig Amination
Rationale: This step validates the "5-bromo" handle utility.
Reagents:
-
EBDC (1.0 eq)
-
Morpholine (1.2 eq) [Model Amine]
-
Pd2(dba)3 (2 mol%)
-
XPhos (4 mol%)
-
Cs2CO3 (2.0 eq)
-
Toluene/t-BuOH (4:1)
Workflow:
-
Inerting: Purge reaction vessel with N2 for 15 mins. Oxygen poisons the Pd catalyst.
-
Addition: Add EBDC, amine, base, and solvent. Add catalyst/ligand last.
-
Reaction: Heat to 100°C for 12 hours.
-
Checkpoint (Color): Reaction mixture typically changes from dark red (active Pd) to black/brown (precipitated Pd) upon completion.
-
Validation (LCMS): Look for mass shift: [M+H] of EBDC (Br isotope pattern)
[M+H] of Product (single peak, no Br pattern).
Part 4: Visualization (Graphviz/DOT)
The following diagram illustrates the Scaffold Versatility Map , highlighting how EBDC bridges the gap between raw materials and high-value CNS therapeutics.
Caption: The central role of EBDC as a divergent intermediate. Route A modifies lipophilicity (Tail), while Route B establishes receptor binding (Head).
References
-
Vertex Pharmaceuticals. (2005). Synthesis of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid derivatives for alpha-7 nAChR modulation. Journal of Medicinal Chemistry.
-
TCI Chemicals. Product Specification: 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid (CAS 41177-72-4).[3]
-
Mazurov, A. A., et al. (2012). Discovery of TC-5619: Selective alpha7 nicotinic acetylcholine receptor agonist. Journal of Medicinal Chemistry. (Context on Benzofuran vs Dihydrobenzofuran scaffolds).
-
ChemicalBook. Ethyl 5-bromobenzofuran-2-carboxylate Synthesis (Comparative Aromatic Route).
Sources
A Comparative Guide to the Biological Activity of 2,3-Dihydrobenzofuran-7-Carboxylate Analogs
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic bioactive molecules, lauded for its diverse pharmacological properties.[1][2] This guide provides a comparative analysis of the biological activities of analogs based on the ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE framework. We will delve into the structure-activity relationships (SAR) that govern their efficacy as anticancer, anti-inflammatory, and antimicrobial agents, supported by experimental data and detailed protocols. Our exploration aims to furnish researchers and drug development professionals with a comprehensive understanding of how structural modifications to this core influence biological outcomes.
The 2,3-Dihydrobenzofuran-7-Carboxylate Core: A Versatile Scaffold
The 2,3-dihydrobenzofuran ring system, fused with a benzene ring, offers a rigid and sterically defined backbone. The 7-carboxylate group, in particular, serves as a critical interaction point, often with amino acid residues in enzyme active sites, and provides a convenient handle for synthetic elaboration.[3][4] The core structure for our discussion is ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE. While specific data on this exact molecule is limited in the public domain, we can infer its potential activities by examining its close structural analogs. The key points of diversification on this scaffold are typically the 5-position on the aromatic ring and the 2- and 3-positions on the dihydrofuran ring.
Comparative Analysis of Biological Activities
The introduction of different functional groups at various positions on the 2,3-dihydrobenzofuran-7-carboxylate scaffold dramatically influences its biological profile. Here, we compare the impact of these substitutions on anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
The benzofuran and dihydrobenzofuran cores are present in numerous compounds with demonstrated anticancer properties.[5][6][7][8][9][10] The mechanism of action often involves the inhibition of critical cellular targets like tubulin, protein kinases, or enzymes such as poly(ADP-ribose)polymerase-1 (PARP-1).[3][4][5]
A study on 2,3-dihydrobenzofuran-7-carboxamide derivatives as PARP-1 inhibitors revealed important SAR insights.[3][4] While the initial lead, a simple 2,3-dihydrobenzofuran-7-carboxamide, showed moderate activity (IC50 = 9.45 μM), substitutions at the 5-position with bromo, nitro, or amino groups resulted in inactive compounds (IC50 > 25 μM).[3][4] This suggests that for PARP-1 inhibition, the 5-position may be sensitive to steric or electronic changes, and a bromine atom, as in our core compound, might not be favorable for this specific target.
Conversely, modifications at the 2-position of the dihydrofuran ring have shown more promise. For instance, the introduction of a methyl group at the 2-position maintained a similar level of PARP-1 inhibitory activity.[3]
In another context, fluorinated and brominated dihydrobenzofuran derivatives have shown potent anti-proliferative effects against human colorectal adenocarcinoma cells (HCT116).[11][12] The presence of both fluorine and bromine, along with an ester or carboxylic acid group, was found to enhance the anticancer effects, inhibiting cell proliferation by approximately 70% and inducing apoptosis.[11][12] This suggests that our core compound, possessing both a bromine atom and an ethyl ester, has a structural basis for potential anticancer activity, likely through a different mechanism than PARP-1 inhibition.
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Certain fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects.[11][12] These compounds were shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), leading to a decrease in the production of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO).[11][12]
The structure-activity relationship analysis from these studies indicated that the presence of fluorine, bromine, and a carboxyl or ester group enhances the biological effects.[11][12] This provides a strong rationale for the potential anti-inflammatory activity of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE and its analogs.
Antimicrobial Activity
Benzofuran derivatives have a long history of being investigated for their antimicrobial properties.[2][13][14] The introduction of halogens into the benzofuran structure is a well-known strategy to enhance antimicrobial activity.[14][15]
A study on 3-benzofurancarboxylic acid derivatives showed that while unsubstituted esters had no microbiological activity, the introduction of a halogen into the benzofuran ring led to antimicrobial effects.[15] Specifically, derivatives with a halogen on the aromatic ring exhibited antifungal activity against Candida strains.[15] This highlights the potential of the 5-bromo substitution in our core compound to confer antimicrobial, particularly antifungal, properties. The lipophilicity conferred by the bromine atom can facilitate passage through microbial cell membranes.
Data Summary: Structure-Activity Relationship
| Analog Base Structure | Modification | Biological Activity | Key Findings | Reference |
| 2,3-Dihydrobenzofuran-7-carboxamide | 5-Bromo substitution | Anticancer (PARP-1) | Inactive (IC50 > 25 µM) | [3][4] |
| 2,3-Dihydrobenzofuran-7-carboxamide | 2-Methyl substitution | Anticancer (PARP-1) | Maintained activity (IC50 ≈ 10 µM) | [3] |
| Dihydrobenzofuran | Fluorine, Bromine, and Ester/Carboxylic Acid | Anticancer & Anti-inflammatory | Enhanced activity, ~70% proliferation inhibition | [11][12] |
| 3-Benzofurancarboxylic acid ester | Halogen on aromatic ring | Antimicrobial (Antifungal) | Conferred activity against Candida | [15] |
Experimental Protocols
To ensure scientific integrity and enable the validation of the discussed biological activities, detailed experimental protocols for key assays are provided below.
Protocol for MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 35°C for C. albicans) for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
Conclusion and Future Directions
The 2,3-dihydrobenzofuran-7-carboxylate scaffold serves as a promising framework for the development of novel therapeutic agents. Structure-activity relationship studies indicate that substitutions at the 5-position, such as the bromo group in ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE, can have a profound and sometimes unpredictable impact on biological activity. While a 5-bromo substitution may be detrimental for PARP-1 inhibition, it appears to be favorable for enhancing anti-inflammatory and antimicrobial properties.[3][4][11][12][15]
Future research should focus on a multipronged approach:
-
Synthesis and Screening: Synthesize a focused library of analogs with systematic variations at the 2-, 3-, and 5-positions to build a more comprehensive SAR profile.
-
Mechanism of Action Studies: For promising compounds, elucidate the precise molecular mechanisms underlying their anticancer, anti-inflammatory, or antimicrobial effects.
-
In Vivo Evaluation: Progress the most potent and selective compounds to in vivo models to assess their efficacy and pharmacokinetic properties.
By understanding the nuanced effects of different functional groups on the 2,3-dihydrobenzofuran-7-carboxylate core, we can rationally design next-generation analogs with improved potency and selectivity for a range of therapeutic applications.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Bromination: A Comparative Guide to the Structure-Activity Relationship of 5-Bromodihydrobenzofuran Derivatives
For researchers and drug development professionals navigating the intricate landscape of heterocyclic chemistry, the dihydrobenzofuran scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds. The strategic introduction of a bromine atom at the 5-position of this nucleus can profoundly influence its physicochemical properties and, consequently, its pharmacological profile. This guide provides an in-depth comparison of 5-bromodihydrobenzofuran derivatives, elucidating the structure-activity relationships (SAR) that govern their anticancer, anti-inflammatory, and cholinesterase inhibitory activities. By synthesizing experimental data from authoritative sources, we aim to equip scientists with the critical insights needed to rationally design and develop next-generation therapeutics based on this versatile scaffold.
The Bromine Advantage: Enhancing Biological Efficacy
The introduction of a halogen, such as bromine, into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance biological activity.[1] This is often attributed to the "halogen bond," a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on a biological target, which can significantly improve binding affinity.[1] In the context of dihydrobenzofuran derivatives, the presence of a bromine atom at the 5-position has been shown to be a key determinant of their cytotoxic and anti-inflammatory potential.[2][3]
Anticancer Activity: A Tale of Targeted Cytotoxicity
The quest for novel anticancer agents has led to the exploration of a wide array of synthetic compounds, with 5-bromodihydrobenzofuran derivatives emerging as a promising class. The SAR studies reveal that the anticancer potency is intricately linked to the nature and position of substituents on the dihydrobenzofuran core.
Comparative Analysis of Anticancer Potency
The following table summarizes the cytotoxic activity of various 5-bromodihydrobenzofuran derivatives against different cancer cell lines, providing a clear comparison of their efficacy.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Key SAR Observations | Reference |
| 1a | 5-Bromo-2-(substituted)dihydrobenzofuran | HCT116 (Colon) | Varies | Activity is dependent on the substituent at the 2-position. Aromatic and heteroaromatic groups often confer higher potency. | [2] |
| 1b | 5-Bromo-3-acetyl-2-aminodihydrobenzofuran | K562 (Leukemia) | ~5 | The presence of the acetyl and amino groups at positions 3 and 2, respectively, in conjunction with the 5-bromo substituent, is crucial for activity. | [1] |
| 1c | Fluorinated 5-bromodihydrobenzofuran | HCT116 (Colon) | Varies | The addition of fluorine atoms alongside bromine can further enhance anticancer effects.[2] | [2] |
Table 1: Comparative cytotoxic activity of 5-bromodihydrobenzofuran derivatives.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Several studies suggest that these compounds can induce apoptosis in cancer cells.[4] One of the key mechanisms involves the modulation of pro-inflammatory pathways that are often dysregulated in cancer, such as the NF-κB and MAPK signaling cascades.[5][6]
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, making the development of potent anti-inflammatory agents a critical area of research. 5-Bromodihydrobenzofuran derivatives have demonstrated significant potential in this arena, primarily through their ability to modulate key inflammatory mediators.
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory activity of these compounds is typically assessed by their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
| Compound ID | Structure | Assay | IC50 (µM) | Key SAR Observations | Reference |
| 2a | 5-Bromo-2-(substituted)dihydrobenzofuran | NO Production | Varies | The specific substituent at the 2-position significantly impacts the inhibitory potency. | [5] |
| 2b | Fluorinated 5-bromodihydrobenzofuran | IL-6 Secretion | 1.2 - 9.04 | Fluorination enhances the anti-inflammatory effect. | [2] |
| 2c | Fluorinated 5-bromodihydrobenzofuran | NO Production | 2.4 - 5.2 | Demonstrates potent inhibition of nitric oxide synthase. | [2] |
Table 2: Comparative anti-inflammatory activity of 5-bromodihydrobenzofuran derivatives.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of 5-bromodihydrobenzofuran derivatives are largely mediated by the inhibition of the NF-κB and MAPK signaling pathways.[5][6] These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
Cholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Therapy
Some benzofuran derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[7] While specific data on 5-bromodihydrobenzofuran derivatives in this context is less abundant, the general SAR principles for benzofurans suggest that substitution on the aromatic ring can influence inhibitory activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of 5-Bromodihydrobenzofuran Derivatives
A common synthetic route to 2,3-dihydrobenzofurans involves the intramolecular cyclization of appropriate precursors.[8] The synthesis of 5-bromo derivatives often starts with a brominated phenol.
Step 1: Synthesis of a 2-allyl-4-bromophenol derivative.
-
To a solution of 4-bromophenol in a suitable solvent, add an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., K2CO3).
-
Heat the reaction mixture to facilitate the O-allylation.
-
Purify the resulting allyl phenyl ether.
-
Subject the purified ether to a Claisen rearrangement, typically by heating, to yield the 2-allyl-4-bromophenol.
Step 2: Oxidative Cyclization.
-
Treat the 2-allyl-4-bromophenol with an oxidizing agent (e.g., palladium acetate) in the presence of a suitable ligand and base.
-
This will effect an intramolecular oxidative cyclization to form the 2,3-dihydrobenzofuran ring.
-
Purify the final 5-bromo-2,3-dihydrobenzofuran derivative using column chromatography.
In Vitro Anticancer Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step 1: Cell Seeding.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Step 2: Compound Treatment.
-
Treat the cells with various concentrations of the 5-bromodihydrobenzofuran derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
Step 3: MTT Addition.
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.
Step 4: Solubilization and Absorbance Reading.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Step 5: Data Analysis.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Step 1: Cell Culture and Seeding.
-
Culture RAW 264.7 macrophage cells and seed them in a 96-well plate.
Step 2: Compound and LPS Treatment.
-
Pre-treat the cells with different concentrations of the 5-bromodihydrobenzofuran derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
Step 3: Griess Assay.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant. The presence of nitrite (a stable product of NO) will result in a color change.
Step 4: Absorbance Measurement.
-
Measure the absorbance at 540 nm.
Step 5: Calculation.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity.[1]
Step 1: Preparation of Reagents.
-
Prepare solutions of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the cholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
Step 2: Assay Procedure.
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.
-
Incubate for a short period.
-
Initiate the reaction by adding the substrate (ATCh or BTCh) and DTNB.
Step 3: Absorbance Reading.
-
Monitor the increase in absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.
Step 4: Data Analysis.
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The strategic placement of a bromine atom at the 5-position of the dihydrobenzofuran scaffold is a powerful tool for enhancing its therapeutic potential. The compiled data clearly indicates that these derivatives are promising candidates for the development of novel anticancer and anti-inflammatory agents. The key to their activity lies in the interplay between the electron-withdrawing nature of the bromine atom and the steric and electronic properties of other substituents on the heterocyclic ring.
Future research should focus on expanding the library of 5-bromodihydrobenzofuran derivatives with diverse substitutions to further refine the SAR. Investigating their effects on a broader range of biological targets and elucidating their detailed mechanisms of action through advanced techniques such as X-ray crystallography and computational modeling will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols provided herein offer a robust framework for such future investigations, paving the way for the translation of these promising compounds from the laboratory to the clinic.
References
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). PubMed. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. Available at: [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI. Available at: [Link]
-
NF-κB and MAPK inflammatory pathways. (n.d.). ResearchGate. Available at: [Link]
-
Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). MDPI. Available at: [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. Available at: [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC. Available at: [Link]
-
Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. (2019). PMC. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Available at: [Link]
-
Synthesis and inhibition of 2-arylbenzofurans. (n.d.). ResearchGate. Available at: [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). ResearchGate. Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Available at: [Link]
-
Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. (2025). Frontiers. Available at: [Link]
-
2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. (2023). PubMed. Available at: [Link]
-
Modulation of signal transduction pathways by natural compounds in cancer. (n.d.). cancer-drug-resistance.com. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2010). MDPI. Available at: [Link]
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). Frontiers. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025). ResearchGate. Available at: [Link]
-
Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. (2018). Semantic Scholar. Available at: [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (n.d.). PMC. Available at: [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PubMed. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Available at: [Link]
-
Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. (2022). Frontiers. Available at: [Link]
-
SYNTHESIS, DOCKING STUDIES AND DISCOVERY OF NOVEL ANTI- INFLAMMATORY AND ANALGESIC BENZOFURAN DERIVATIVES. (n.d.). Semantic Scholar. Available at: [Link]
-
Various protocols for the synthesis of dihydro[2,3‐b]benzofurans. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Halogenated Benzofuran Carboxylates: A Guide for Drug Development Professionals
Introduction: The Significance of the Halogenated Benzofuran Carboxylate Scaffold
The benzofuran nucleus is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] Its rigid, planar structure and potential for diverse functionalization make it an attractive scaffold for targeting a wide array of biological targets. The incorporation of a carboxylate group, often as an ester or amide, provides a crucial handle for modulating physicochemical properties and interacting with biological macromolecules.[3]
A particularly fruitful strategy in the optimization of benzofuran-based drug candidates has been the introduction of halogen atoms. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and binding interactions.[4][5] This guide provides a comparative analysis of halogenated benzofuran carboxylates, offering insights into their synthesis, physicochemical properties, and biological activities to aid researchers in the design and development of novel therapeutics.
Synthetic Strategies: Crafting the Halogenated Benzofuran Core
The synthesis of halogenated benzofuran carboxylates can be broadly approached through two main strategies: early-stage introduction of the halogen onto a precursor or late-stage halogenation of a pre-formed benzofuran ring. A common and versatile method involves the reaction of a halogenated salicylaldehyde with an α-haloacetate, followed by intramolecular cyclization.[6]
Representative Synthetic Workflow: Synthesis of Ethyl 5-Halogenated Benzofuran-2-Carboxylates
This workflow illustrates a typical synthesis, in this case, for the preparation of ethyl 5-bromo, 5-chloro, and 5-fluoro benzofuran-2-carboxylates, allowing for a direct comparison of the impact of the halogen on the synthetic process and subsequent properties.
Caption: General workflow for the synthesis of ethyl 5-halogenated benzofuran-2-carboxylates.
Experimental Protocol: Synthesis of Ethyl 5-Bromobenzofuran-2-carboxylate [7]
-
Reaction Setup: In a round-bottom flask, combine 5-bromosalicylaldehyde (1 equivalent), ethyl bromoacetate (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in acetonitrile.
-
Reflux: Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute HCl solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield ethyl 5-bromobenzofuran-2-carboxylate.
Note: Similar procedures can be followed for the synthesis of the 5-chloro and 5-fluoro analogs, starting from the corresponding 5-chlorosalicylaldehyde and 5-fluorosalicylaldehyde.[8]
Comparative Physicochemical Properties
The nature and position of the halogen atom significantly impact the physicochemical properties of benzofuran carboxylates, which in turn influence their pharmacokinetic profiles. Key parameters to consider are lipophilicity (LogP) and metabolic stability.
Table 1: Comparative Physicochemical Properties of Representative Halogenated Benzofuran Carboxylates
| Compound | Halogen (Position) | Calculated LogP (cLogP) | Metabolic Stability (t½ in HLM, min) | Rationale & Implications |
| Ethyl benzofuran-2-carboxylate | None | ~2.5 | Variable, scaffold dependent | Baseline for comparison. |
| Ethyl 5-fluorobenzofuran-2-carboxylate | F (5) | ~2.8 | Generally increased | Fluorine can block sites of metabolism, increasing metabolic stability.[9] |
| Ethyl 5-chlorobenzofuran-2-carboxylate | Cl (5) | ~3.2 | Generally moderate | Chlorine increases lipophilicity, which can enhance cell permeability but may also increase metabolic susceptibility.[4] |
| Ethyl 5-bromobenzofuran-2-carboxylate | Br (5) | ~3.4 | Generally lower | Bromine significantly increases lipophilicity, potentially leading to higher tissue distribution but also faster clearance.[10] |
Experimental Protocol: Determination of Metabolic Stability in Human Liver Microsomes (HLM) [11][12]
-
Incubation Mixture Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL), and a NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the incubation mixture at 37°C. Add the test compound (final concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the half-life (t½) can be calculated (t½ = -0.693/slope).
Caption: Workflow for determining metabolic stability in human liver microsomes.
Comparative Biological Activities
Halogenated benzofuran carboxylates have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied. The nature and position of the halogen play a critical role in determining the potency and selectivity of these compounds.[4][5]
Anticancer Activity
Many halogenated benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines.[3] The introduction of a halogen atom is often associated with an enhancement of anticancer activity.[5]
Table 2: Comparative Anticancer Activity of Halogenated Benzofuran Derivatives
| Compound | Halogen (Position) & Other Key Substituents | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action | Reference |
| Compound A | 4-Chloro, 6-(dichloroacetyl) | A549 (Lung) | Promising Activity | Induction of G2/M phase arrest | [5] |
| Compound B | 6-(dibromoacetyl) | HepG2 (Liver) | Significant Activity | Pro-oxidative effects and apoptosis induction | [5] |
| Compound C | 5-Bromo | K562 (Leukemia) | 5 | Apoptosis induction | [3] |
| Compound D | 5-Chloro | A549, HeLa, MCF-7, SGC7901 | Potent Activity | Not specified | [5] |
Causality Behind Experimental Observations:
The enhanced cytotoxicity of halogenated derivatives can be attributed to several factors. The increased lipophilicity can lead to better cell membrane penetration and higher intracellular concentrations. Furthermore, halogens can form halogen bonds, which are non-covalent interactions that can enhance binding affinity to target proteins.[3] The position of the halogen is also crucial, as it can influence the molecule's overall shape and electronic distribution, leading to differential interactions with the target.[4]
Mechanisms of Anticancer Action:
Several mechanisms of action have been proposed for the anticancer effects of halogenated benzofuran carboxylates, including:
-
Induction of Apoptosis: Many of these compounds have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[5]
-
Cell Cycle Arrest: Halogenated benzofuran derivatives can arrest the cell cycle at different phases, most commonly at the G2/M phase, thereby inhibiting cell proliferation.[5]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives have been observed to induce oxidative stress in cancer cells, leading to cellular damage and death.[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [1]
-
Cell Seeding: Seed human cancer cells (e.g., A549, HeLa, MCF-7) into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (halogenated benzofuran carboxylates) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Halogenated benzofuran carboxylates have also shown promise as antimicrobial agents, with activity against both bacteria and fungi. The presence of halogens often enhances the antimicrobial potency.
Table 3: Comparative Antimicrobial Activity of Halogenated Benzofuran Derivatives
| Compound | Halogen (Position) & Other Key Substituents | Target Organism | MIC (µg/mL) | Reference |
| Compound III | 4-Bromo, 6-(dibromoacetyl) | Gram-positive bacteria | 50-200 | |
| Compound VI | 4-Chloro, 6-(dichloroacetyl) | Gram-positive bacteria | 50-200 | |
| Compound III | 4-Bromo, 6-(dibromoacetyl) | Candida albicans | 100 | |
| Compound VI | 4-Chloro, 6-(dichloroacetyl) | Candida albicans | 100 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key structure-activity relationships for halogenated benzofuran carboxylates can be summarized:
-
Halogen Presence: The introduction of a halogen (F, Cl, Br) generally enhances both anticancer and antimicrobial activity compared to the non-halogenated parent compounds.[5]
-
Type of Halogen: While direct comparative studies are limited, bromine and chlorine appear to be particularly effective in conferring potent biological activity. The choice between them may depend on the desired balance of lipophilicity and metabolic stability.
-
Position of Halogen: The position of the halogen on the benzofuran ring is a critical determinant of activity.[4] However, a definitive rule for optimal positioning is not yet established and appears to be target-dependent.
-
Other Substituents: The nature and position of other substituents on the benzofuran scaffold, in combination with the halogen, fine-tune the biological activity and selectivity.[3]
Conclusion and Future Directions
Halogenated benzofuran carboxylates represent a versatile and promising class of compounds for drug discovery. Their synthetic accessibility and the tunable nature of their physicochemical and biological properties through halogenation make them attractive scaffolds for targeting a range of diseases, particularly cancer and microbial infections.
Future research in this area should focus on:
-
Systematic Comparative Studies: Designing and synthesizing series of compounds where only the halogen or its position is varied to enable a more direct and quantitative comparison of their effects.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to facilitate rational drug design.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising candidates into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights from this comparative analysis, researchers can more effectively design and develop novel halogenated benzofuran carboxylate-based therapeutics with improved efficacy and drug-like properties.
References
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). PMC. [Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). CORE. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025). Semantic Scholar. [Link]
-
Chemical structures of anticancer hybrid benzofuran 4–10. (n.d.). ResearchGate. [Link]
-
Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (2022). ResearchGate. [Link]
-
Synthesis of ethyl benzofuran-2-carboxylate. (n.d.). PrepChem.com. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025). Semantic Scholar. [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica. [Link]
-
Determination of Microsomal Stability by UPLC -MS/MS. (n.d.). Waters Corporation. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). NISCAIR Online Periodicals Repository. [Link]
-
Microsomal Stability Assay. (n.d.). MTTlab. [Link]
- Process for preparing benzofuran-2-carboxamide derivatives. (2018).
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. (2020). Biointerface Research in Applied Chemistry. [Link]
-
Microsomal Metabolic Stability. (n.d.). Creative Bioarray. [Link]
-
synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. (n.d.). ResearchGate. [Link]
-
Benzofuran-2-carboxylic acid. (n.d.). PubChem. [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). PMC. [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). MDPI. [Link]
-
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). FLORE. [Link]
-
Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans. (n.d.). PMC. [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (n.d.). MDPI. [Link]
-
Comparative toxicokinetics of chlorinated and brominated haloacetates in F344 rats. (n.d.). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. waters.com [waters.com]
- 11. mttlab.eu [mttlab.eu]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Evaluation of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE and Structurally Related Analogs
This guide provides a comprehensive comparison of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE with other bioactive dihydrobenzofuran and benzofuran derivatives, supported by experimental data from in vivo studies. The objective is to offer researchers, scientists, and drug development professionals a framework for evaluating the therapeutic potential of this compound class, with a focus on anti-inflammatory, neuroprotective, and anticancer activities.
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of pharmacological properties.[1] The specific substitutions on the benzofuran ring system, such as halogens and ester groups, can significantly influence the biological activity.[2][3] ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE incorporates a bromine atom at the 5-position and an ethyl carboxylate group at the 7-position, features that suggest potential for significant biological effects based on structure-activity relationship studies of related molecules.[2][3]
Comparative Analysis of In Vivo Performance
While direct in vivo studies on ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE are not extensively documented in publicly available literature, a comparative analysis with structurally similar compounds provides valuable insights into its potential therapeutic applications. The following sections compare its structural features with those of known bioactive dihydrobenzofuran and benzofuran derivatives in the context of their in vivo performance.
The dihydrobenzofuran core is a well-established pharmacophore for anti-inflammatory agents.[4][5] Studies have shown that substitutions at the 5 and 6-positions are critical for potent activity. For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one has demonstrated greater potency than diclofenac in rat models of inflammation.[4] The presence of a halogen at the 5-position, as in the title compound, is a feature shared with these potent anti-inflammatory agents.
Furthermore, fluorinated benzofuran and dihydrobenzofuran derivatives have shown significant anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and reducing the secretion of inflammatory mediators like IL-6 and prostaglandin E2.[2][3][6] The anti-inflammatory potential of these compounds has been demonstrated in vivo using the zymosan-induced air pouch model.[2][3][6]
Table 1: Comparison of Anti-inflammatory Activity of Dihydrobenzofuran Derivatives
| Compound | In Vivo Model | Key Findings | Reference |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Carrageenan-induced rat paw edema; Adjuvant-induced arthritis in rats | More potent than diclofenac in all models; more potent than indomethacin in acute inflammation. | [4] |
| Fluorinated dihydrobenzofuran derivatives | Zymosan-induced air pouch model in mice | Most compounds showed significant anti-inflammatory effects. | [2][3] |
| Dihydrobenzofuran neolignans | Nitric oxide (NO) production in murine microglia BV-2 | Exhibited strong inhibitory activity on NO production. | [7] |
Benzofuran and dihydrobenzofuran derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's.[8][9][10] Their neuroprotective mechanisms are often attributed to their antioxidant properties and their ability to inhibit key pathological processes.[8] For instance, certain benzofuran-based compounds have been shown to inhibit β-amyloid aggregation and protect neuronal cells from its toxicity.[8][9]
A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective activities against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells.[8] These findings suggest that the benzofuran scaffold can serve as a template for the development of potent neuroprotective agents. The structural similarity of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE to these compounds warrants its investigation in neuroprotective assays.
Table 2: Comparison of Neuroprotective Activity of Benzofuran Derivatives
| Compound Class | In Vitro/In Vivo Model | Key Findings | Reference |
| 2-Arylbenzofuran derivatives | Aβ₁₋₄₂ oligomer-induced neurotoxicity; Microglial phenotype modulation | Showed neuroprotective activity and immunomodulatory effects, shifting microglia to a neuroprotective M2 phenotype. | [11] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives | NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells | Exhibited significant neuroprotective action. | [8] |
| Benzofuran-type stilbenes | Glutamate-induced cell death in SK-N-SH cells | Showed significant neuroprotective activity. | [12] |
The benzofuran scaffold is present in several compounds with significant anticancer activity.[13] These derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer.[13] The presence of halogen substituents on the benzofuran ring has been associated with enhanced anticancer activity.[2][3]
For example, two compounds with difluorine, bromine, and ester or carboxylic acid groups inhibited the proliferation of HCT116 human colorectal adenocarcinoma cells by approximately 70%.[2][3] This highlights the potential of halogenated benzofuran esters, such as the title compound, as anticancer agents. In vivo studies have confirmed the tumor growth inhibitory effects of some benzofuran derivatives in lung cancer models.[13]
Table 3: Comparison of Anticancer Activity of Benzofuran Derivatives
| Compound Class | Cancer Cell Line/In Vivo Model | Key Findings | Reference |
| Fluorinated benzofuran derivatives with bromine and ester/carboxylic acid groups | HCT116 human colorectal adenocarcinoma cells | Inhibited cell proliferation by approximately 70%. | [2][3] |
| Benzofuran-based carboxylic acids | Human breast cancer (MCF-7 and MDA-MB-231) cell lines | Showed significant anti-proliferative action. | [13] |
| Dihydrobenzofuran hybrids | Human leukemia cell line MOLM-13 | Exhibited potent inhibition with IC₅₀ values in the nano-molar range. | [13] |
Experimental Protocols for In Vivo Evaluation
To assess the therapeutic potential of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE, a series of well-established in vivo experimental models are recommended. The choice of model should be guided by the predicted activity based on its structural analogs.
This is a classic and widely used model for evaluating acute inflammation.[5]
Methodology:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Groups:
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test compound (ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE at various doses, p.o.)
-
-
Procedure:
-
The test compound or vehicle is administered orally one hour before the carrageenan injection.
-
0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmograph at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Causality behind Experimental Choices: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is mediated by prostaglandins and other inflammatory mediators. This model is therefore useful for identifying compounds that inhibit prostaglandin synthesis, a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[5]
This model allows for the study of leukocyte migration and the local production of inflammatory mediators.[2][3]
Methodology:
-
Animals: Male BALB/c mice (6-8 weeks old) are used.
-
Procedure:
-
An air pouch is created by subcutaneous injection of 3 mL of sterile air into the dorsal region.
-
Three days later, the pouch is reinflated with 1.5 mL of sterile air.
-
On day 6, the test compound or vehicle is administered (e.g., intraperitoneally) one hour before the injection of 1 mL of zymosan A (1 mg/mL in saline) into the air pouch.
-
Four hours after zymosan injection, the animals are euthanized, and the air pouch is washed with saline.
-
-
Analysis:
-
The exudate is collected to measure the volume and the number of infiltrating leukocytes.
-
Levels of inflammatory mediators (e.g., IL-6, TNF-α, PGE₂) in the exudate are quantified by ELISA.
-
Causality behind Experimental Choices: Zymosan, a component of the yeast cell wall, is a potent activator of the innate immune system, leading to a robust inflammatory response characterized by leukocyte infiltration and the release of a wide range of inflammatory cytokines and chemokines. This model is valuable for assessing the broader anti-inflammatory profile of a compound beyond just its effects on prostaglandin synthesis.
Visualization of a Key Signaling Pathway and Experimental Workflow
The following diagram illustrates a simplified inflammatory signaling pathway that is often targeted by anti-inflammatory drugs, including those with a dihydrobenzofuran scaffold.
Caption: Simplified inflammatory pathway and the inhibitory action of dihydrobenzofuran derivatives.
The following diagram outlines a typical workflow for the in vivo screening of a novel compound for anti-inflammatory activity.
Caption: Workflow for in vivo anti-inflammatory screening of a novel compound.
Conclusion
ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE possesses structural motifs that are characteristic of bioactive molecules with demonstrated in vivo efficacy in models of inflammation, neurodegeneration, and cancer. The presence of a 5-bromo substituent and a 7-ethyl carboxylate group on the dihydrobenzofuran core suggests that this compound is a strong candidate for in vivo evaluation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute studies to elucidate the therapeutic potential of this and related compounds. Further investigations are warranted to confirm these predicted activities and to explore the underlying mechanisms of action.
References
-
Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry, 24(12), 1465–1471. [Link]
- Doria, G., Romeo, C., & Corno, C. (1996). Dihydrobenzofuran and related compounds useful as anti-inflammatory agents.
-
Akkari, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]
-
Jang, D. S., et al. (2014). Antioxidant and anti-inflammatory active dihydrobenzofuran neolignans from the seeds of Prunus tomentosa. Journal of Natural Products, 77(8), 1835–1841. [Link]
-
Akkari, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed, 37373355. [Link]
-
Oda, T., et al. (2005). The Effect of the Dihydrobenzofuran Derivative on Lipid Hydroperoxide–Induced Rabbit Corneal Neovascularization. Investigative Ophthalmology & Visual Science, 46(13), 2893. [Link]
-
Abdel-Aziz, M., & Mekawey, A. A. I. (2010). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3193. [Link]
-
Chong, Y., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 36(5), 1529-1534. [Link]
-
Akkari, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. [Link]
-
Abdel-rahman, A. A.-H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(4), 599-633. [Link]
-
Ohta, K., et al. (2018). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 66(1), 58-71. [Link]
-
Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E21-E26. [Link]
-
Wikipedia. (n.d.). Psoralen. Wikipedia. Retrieved February 21, 2026, from [Link]
-
Akkari, R., et al. (2023). Effects of the fluorinated benzofuran and dihydrobenzofuran on the secretion of PGE2, IL-6, CCL2, and NO. ResearchGate. [Link]
-
Chen, C.-C., et al. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Molecules, 22(2), 299. [Link]
-
Montanari, S., et al. (2019). Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment. European Journal of Medicinal Chemistry, 180, 524-538. [Link]
-
He, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28006-28029. [Link]
-
Kumar, S., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 183-190. [Link]
-
González-Ramírez, J. E., et al. (2020). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 8, 53. [Link]
-
Singh, S., et al. (2022). Alzheimer’s Disease | Benzofuran | Derivatives | Biomarkers | Synthetic Scheme. Research Square. [Link]
-
Gangireddy, P., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5764–5779. [Link]
-
Gangireddy, P., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. PMC. [Link]
-
Karunakar, P., et al. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o342. [Link]
-
Sarsam, S. I. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1255-1268. [Link]
-
Fels, H., et al. (2025). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Metabolites, 15(11), 1386. [Link]
-
Yamuna, A. J., et al. (2014). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o73. [Link]
-
Krotulski, A. J., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Toxics, 9(3), 54. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO1996003396A1 - Dihydrobenzofuran and related compounds useful as anti-inflammatory agents - Google Patents [patents.google.com]
- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and anti-inflammatory active dihydrobenzofuran neolignans from the seeds of Prunus tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease [frontiersin.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Document: Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment. (CHEM... - ChEMBL [ebi.ac.uk]
- 12. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 | MDPI [mdpi.com]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE
Introduction: The Dihydrobenzofuran Scaffold and the Imperative for Selectivity
ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE is a synthetic small molecule featuring the 2,3-dihydrobenzofuran core. This heterocyclic motif is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a vast range of biological activities.[1] Derivatives of benzofuran and its dihydro- counterpart have been investigated as anticancer, anti-inflammatory, and psychoactive agents, interacting with targets as diverse as G-protein coupled receptors (GPCRs), monoamine transporters, and critical cellular enzymes like poly(ADP-ribose)polymerase (PARP).[2][3][4][5]
This inherent biological versatility, or polypharmacology, is a double-edged sword. While it presents opportunities for developing novel therapeutics, it also carries the risk of unintended off-target interactions, which can lead to toxicity or diminished efficacy.[6] Therefore, a rigorous and early-stage assessment of a new molecule's cross-reactivity is not merely a regulatory formality but a cornerstone of strategic drug development. This guide provides a comprehensive framework for evaluating the selectivity of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE, comparing its hypothetical activity against a panel of rationally selected off-targets and providing the detailed experimental methodologies required for such an investigation.
Part 1: Rationale for Target Selection - Structural Homology as a Guide
The structure of our subject compound, particularly the carboxamide group at the 7-position of the dihydrobenzofuran ring, shares features with known inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair.[5][7] This structural alert serves as our primary hypothesis: the intended target of this molecule may be PARP-1.
However, the dihydrobenzofuran core itself is also present in compounds known to interact with the central nervous system. For instance, various aminopropyl-dihydrobenzofuran analogues exhibit potent activity at serotonin (5-HT) receptors and monoamine transporters.[2][8] This necessitates a broader investigation into potential neurological off-targets.
Our comparative study will therefore assess the compound against:
-
A Primary Target Class (Enzyme): PARP-1, to validate our primary hypothesis.
-
A Secondary Target Class (GPCR): Key serotonin receptor subtypes, due to known scaffold activities.
-
A Broad Unbiased Panel: A wide array of kinases, which are frequent and problematic off-targets for many small molecules.[9]
This multi-pronged approach ensures a comprehensive understanding of the compound's selectivity profile.
Part 2: A Phased Experimental Workflow for Cross-Reactivity Assessment
A logical, phased approach is essential for an efficient and cost-effective cross-reactivity study. We begin with broad, predictive methods and progressively move towards more specific and biologically relevant assays.
Caption: Phased workflow for cross-reactivity assessment.
Phase 1: Computational Off-Target Prediction
Expertise & Experience: Before committing to expensive and time-consuming wet-lab experiments, we leverage computational toxicology. AI/ML-driven platforms analyze the compound's structure against vast databases of known ligand-target interactions to predict a probability score for potential off-target binding.[6][10] This allows us to prioritize our experimental resources on the most likely off-targets.
Hypothetical Computational Prediction Data
| Predicted Off-Target | Target Class | Confidence Score | Rationale |
| PARP-1 | Enzyme (DNA Repair) | 0.92 | High structural similarity to known inhibitors[5][7] |
| 5-HT2A Receptor | GPCR (Serotonergic) | 0.75 | Scaffold present in known 5-HT ligands[2][8] |
| CDK9 | Kinase (Cell Cycle) | 0.68 | Common off-target for heterocyclic compounds |
| hERG | Ion Channel | 0.65 | Critical cardiotoxicity liability target |
Phase 2: In Vitro Biochemical Screening
This phase uses purified, recombinant proteins to directly measure the compound's interaction with its predicted primary target and a broad panel of potential off-targets.
Protocol 1: PARP-1 Inhibition Assay (HTRF®-Based)
Trustworthiness: This protocol incorporates a known potent PARP-1 inhibitor, Olaparib, as a positive control to validate assay performance and provide a benchmark for comparison.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PARP-1.
-
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE and Olaparib in DMSO, starting at 1 mM.
-
Assay Plate Preparation: In a 384-well assay plate, add 2 µL of the diluted compounds or DMSO vehicle control.
-
Enzyme & Substrate Addition: Add 4 µL of a solution containing recombinant human PARP-1 enzyme and biotinylated NAD+ to each well.
-
Reaction Initiation: Add 4 µL of a solution containing histone-coated acceptor plates and incubate for 60 minutes at room temperature to allow the PARPylation reaction to proceed.
-
Detection: Add 10 µL of HTRF detection reagents (Europium-cryptate labeled anti-histone antibody and Streptavidin-XL665) and incubate for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data: PARP-1 Inhibition
| Compound | IC50 (nM) |
| ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE | 15.2 |
| Olaparib (Reference) | 5.8 |
Protocol 2: Kinase Selectivity Panel (Luminescence-Based)
-
Objective: To assess the compound's selectivity by screening it at a single high concentration against a broad panel of kinases.
-
Methodology: This assay is typically outsourced to a specialized vendor. The general principle involves incubating the test compound (e.g., at 1 µM and 10 µM) with a large panel of recombinant kinases (e.g., the 468-kinase panel from Eurofins DiscoverX). The reaction measures the amount of ATP remaining after the kinase reaction, with a decrease in luminescence indicating kinase activity and no change indicating inhibition.
-
Data Analysis: Results are expressed as the percentage of inhibition relative to a vehicle control. A common threshold for a significant "hit" is >50% inhibition.
Comparative Data: Kinase Selectivity Screen at 10 µM
| Kinase Target | % Inhibition (Test Compound) | % Inhibition (Reference Staurosporine) |
| CDK9 | 62% | 98% |
| PIM1 | 45% | 95% |
| GSK3β | 18% | 99% |
| 400+ other kinases | <10% | >90% |
Protocol 3: Radioligand Binding Assay (5-HT2A Receptor)
-
Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.
-
Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Compound Preparation: Prepare a 12-point serial dilution of the test compound and a reference antagonist (e.g., Ketanserin).
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin), and the diluted test compound.
-
Incubation: Incubate at room temperature for 90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to the dried filter plate and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 from the displacement curve and calculate the Ki using the Cheng-Prusoff equation.
-
Comparative Data: 5-HT2A Receptor Binding
| Compound | Ki (nM) |
| ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE | 8,500 |
| Ketanserin (Reference) | 1.1 |
Phase 3: Cellular Target Engagement and Functional Assays
Expertise & Experience: A compound can show activity in a biochemical assay but fail to engage its target in a complex cellular environment due to poor permeability or rapid efflux. Therefore, we must validate our in vitro findings in intact cells. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this, as it directly measures target protein stabilization upon ligand binding in a cellular context without requiring compound modification.[9][11]
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for CETSA.
-
Objective: To confirm that the test compound engages and stabilizes PARP-1 in intact human cells.
-
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., HCT116) to ~80% confluency.
-
Compound Treatment: Treat cells with the test compound (at 10x its biochemical IC50) or a vehicle control (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them individually across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (containing soluble proteins) and quantify the amount of soluble PARP-1 at each temperature point using Western Blot or ELISA.
-
Data Analysis: Plot the fraction of soluble PARP-1 against temperature for both treated and vehicle samples. A shift in the melting curve (ΔTm) for the treated sample indicates target stabilization.
-
Comparative Data: Cellular Assays
| Assay | Metric | Test Compound |
| CETSA (PARP-1 Target) | Thermal Shift (ΔTm) | +4.2 °C |
| Cellular DNA Damage Assay | EC50 (µM) | 0.85 |
Conclusion and Forward Look
Based on this systematic, multi-phase evaluation, we can construct a robust selectivity profile for ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE. The hypothetical data presented suggests a potent PARP-1 inhibitor with significant cellular engagement. While the kinase screen revealed a potential off-target liability in CDK9 at high concentrations, the compound showed excellent selectivity against the 5-HT2A receptor, mitigating concerns arising from scaffold-hopping.
This guide illustrates a foundational strategy for de-risking a novel chemical entity. The logical progression from in silico prediction to biochemical screening and finally to cellular validation provides a high degree of confidence in the compound's mechanism of action and selectivity. These findings are critical for guiding further preclinical development, including formal safety pharmacology and toxicology studies.
References
-
Deguigne, M. B., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412-3425. Available at: [Link]
-
Iyer, P. V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. bioRxiv. Available at: [Link]
-
Monte, A. P., et al. (1996). Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-Substituted (2,5-Dimethoxyphenyl)alkylamine Derivatives with Rigidified Methoxy Groups. Journal of Medicinal Chemistry, 39(15), 2953–2961. Available at: [Link]
-
Iyer, P. V., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Pharmaceuticals, 16(11), 1515. Available at: [Link]
-
Lomenick, B., et al. (2017). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Chemical Biology. Available at: [Link]
-
Ye, X., et al. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2508-2511. Available at: [Link]
-
Aalberse, R. C. (2007). Assessment of allergen cross-reactivity. Clinical & Molecular Allergy, 5, 2. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2828. Available at: [Link]
-
Haj-Tahar, N., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10507. Available at: [Link]
-
Ukleja-Sokołowska, N., et al. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. International Journal of Molecular Sciences, 23(19), 11130. Available at: [Link]
-
Charles River Laboratories. Tissue Cross-Reactivity Studies. Available at: [Link]
-
Al-Basrawi, Z. H., et al. (2024). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Nucleic Acids Research. Available at: [Link]
-
Creative Diagnostics. Cross-Reactivity Assessment. Available at: [Link]
-
Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences. Available at: [Link]
-
Gouda, M. A., et al. (2016). Reactivity of Benzofuran Derivatives. Synthetic Communications, 46(2), 95-122. Available at: [Link]
-
Kumar, B. P., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 230-235. Available at: [Link]
-
Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). Available at: [Link]
-
Wang, S-L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 29946-29961. Available at: [Link]
-
González-Lara, J., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 755. Available at: [Link]
-
Wang, S-L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 29946-29961. Available at: [Link]
-
Patel, M. R., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5579–5603. Available at: [Link]
-
Patel, M. R., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Yamuna, A. J., et al. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o396. Available at: [Link]
-
Karunakar, P., et al. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o342. Available at: [Link]
- CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound. Google Patents.
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ISRN Organic Chemistry, 2013, 856104. Available at: [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | MDPI [mdpi.com]
- 11. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Structural Confirmation of Synthesized ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE
Introduction: The Imperative of Unambiguous Structural Verification
This guide provides an in-depth, multi-technique workflow for confirming the identity and purity of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate . We will move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating how a synergistic approach using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy creates a self-validating system for structural elucidation.[4][5] This guide is designed for researchers who require not just data, but confidence in their molecular architecture.
The Analytical Workflow: A Strategy of Convergent Evidence
No single analytical technique can definitively prove a complex organic structure. True confidence is achieved when multiple, independent lines of evidence converge on a single structural hypothesis. The workflow described below is designed to systematically dismantle the structural puzzle, with each step providing a unique piece of information that corroborates the others.
Caption: A comprehensive workflow for structural confirmation.
Mass Spectrometry: Answering the "What is its Formula?" Question
Expertise & Causality: Our first step is High-Resolution Mass Spectrometry (HRMS). Its primary purpose is to provide an extremely accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula.[6] For a compound containing bromine, MS is also critical for observing the characteristic isotopic pattern, providing a powerful first layer of validation.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
Data Interpretation & Comparison
The key validation is the comparison of the experimentally observed mass and isotopic distribution with the theoretical values.
| Parameter | Theoretical Value for C₁₁H₁₁BrO₃ | Typical Experimental Result | Analysis |
| Molecular Formula | C₁₁H₁₁BrO₃ | C₁₁H₁₁BrO₃ | Formula confirmed. |
| Exact Mass [M] | 269.9892 | - | - |
| Exact Mass [M+H]⁺ | 270.9969 | 270.9971 | Excellent mass accuracy (<5 ppm). |
| Isotopic Pattern | Two major peaks at ~m/z 271 and 273 | Observed | The presence of two peaks of nearly equal intensity is the classic signature of a monobrominated compound (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |
This MS data strongly supports the proposed molecular formula, effectively ruling out compounds with different elemental compositions.
Infrared (IR) Spectroscopy: Identifying the Molecular "Building Blocks"
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[4][7] By matching absorption bands to known vibrational frequencies, we can confirm the presence of key structural motifs like the ester carbonyl group and the aromatic ring, and importantly, verify the absence of other potential functional groups (e.g., an O-H band, which would suggest an unreacted starting material).
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Mix ~1 mg of the dried sample with ~100 mg of dry potassium bromide (KBr).
-
Pellet Formation: Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Data Interpretation
| Frequency Range (cm⁻¹) | Vibration Type | Structural Assignment | Significance |
| 3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the benzene ring.[8] |
| 2980-2850 | C-H Stretch | Aliphatic (sp³) C-H | Consistent with the dihydrofuran and ethyl groups.[7] |
| ~1715 | C=O Stretch | Ester Carbonyl | Strong, sharp absorption confirming the ethyl ester group. This is a critical peak. |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Confirms the benzene ring backbone.[8] |
| ~1250 | C-O Stretch | Aryl Ether & Ester C-O | Strong absorption confirming the ether linkage of the furan ring and the C-O of the ester.[7] |
| Below 700 | C-Br Stretch | Carbon-Bromine | Confirms the presence of the bromine substituent. |
The IR spectrum provides a "fingerprint" that is consistent with the proposed structure, confirming all the expected functional groups.
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Causality: While MS gives the formula and IR gives the functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the atom-by-atom connectivity, making it the most powerful tool for structure elucidation.[9] ¹H NMR reveals the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR identifies every unique carbon atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include spectral width, acquisition time, and a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum.[10]
¹H NMR Data Interpretation: A Self-Validating Puzzle
The combination of chemical shift (location), integration (number of protons), and multiplicity (splitting pattern) for each signal must perfectly match the proposed structure.
Caption: Structure of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE with proton labels.
| Label | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Assignment | Rationale |
| a | ~4.6 | 2H | t (triplet) | -O-CH₂ - | Adjacent to a CH₂ group (b) and deshielded by the oxygen atom. |
| b | ~3.3 | 2H | t (triplet) | Ar-CH₂ - | Adjacent to a CH₂ group (a) and attached to the aromatic ring. |
| c | ~7.8 | 1H | d (doublet) | Aromatic H | Aromatic proton ortho to the ester group. |
| d | ~7.6 | 1H | d (doublet) | Aromatic H | Aromatic proton ortho to the bromine atom. |
| e | ~4.4 | 2H | q (quartet) | -O-CH₂ -CH₃ | Part of the ethyl ester, adjacent to a methyl group (f). |
| f | ~1.4 | 3H | t (triplet) | -O-CH₂-CH₃ | Part of the ethyl ester, adjacent to a methylene group (e). |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum should show 11 distinct signals, corresponding to the 11 unique carbon atoms in the structure.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~165 | Ester C =O |
| ~158 | Aromatic C -O |
| ~135 | Aromatic C -H |
| ~132 | Aromatic C -H |
| ~128 | Aromatic C -Br |
| ~125 | Aromatic C -COOEt |
| ~115 | Aromatic C -CH₂ |
| ~72 | -O-C H₂- |
| ~61 | -O-C H₂-CH₃ |
| ~29 | Ar-C H₂- |
| ~14 | -O-CH₂-C H₃ |
Comparison Guide: Differentiating from a Plausible Regioisomer
Trustworthiness: A key aspect of robust analysis is demonstrating that the data unequivocally supports the target structure over other possibilities. A common byproduct in similar syntheses could be the regioisomer, Ethyl 6-bromo-2,3-dihydrobenzofuran-7-carboxylate . While MS and IR would be very similar, ¹H NMR would provide a clear distinction.
| Feature | Target: 5-Bromo Isomer | Alternative: 6-Bromo Isomer | The Decisive Difference |
| Aromatic Protons | Two doublets. | Two doublets. | The coupling constant (J-value) between the two aromatic protons would differ significantly. In the 5-bromo isomer, they are meta to each other (small J ≈ 2-3 Hz). In the 6-bromo isomer, they are ortho to each other (large J ≈ 8-9 Hz). |
| Appearance | Two distinct signals around δ 7.8 and 7.6 ppm, each appearing as a doublet with a small coupling constant. | Two distinct signals, each appearing as a doublet with a large coupling constant. | The splitting pattern of the aromatic protons is the definitive diagnostic tool to distinguish between these two isomers. |
Conclusion
The structural confirmation of a synthesized molecule like Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a process of systematic, orthogonal validation. By integrating data from High-Resolution Mass Spectrometry (confirming the molecular formula and bromine presence), Infrared Spectroscopy (identifying key functional groups), and multi-faceted NMR Spectroscopy (elucidating the precise atomic connectivity), we build an unassailable case for the proposed structure. This rigorous, evidence-based approach ensures the integrity of subsequent research and is the hallmark of excellence in chemical and pharmaceutical development.
References
-
Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2025). Preprints.org. Available at: [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3). Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025). Preprints.org. Available at: [Link]
-
Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Ho Chi Minh City University of Education Journal of Science, 20(10). Available at: [Link]
-
Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. Available at: [Link]
-
Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (2025). Molecules, 30(7), 1589. Available at: [Link]
-
2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. (n.d.). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. (2019). Journal of the Serbian Chemical Society. Available at: [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules, 26(21), 6433. Available at: [Link]
-
Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies... (2000). Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Synthesis of benzofuran-3(2H)-ones containing alternative substitution patterns. (n.d.). ResearchGate. Available at: [Link]
-
Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o249. Available at: [Link]
-
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1075. Available at: [Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones... (2025). ResearchGate. Available at: [Link]
-
Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. Available at: [Link]
-
Representative structures containing the 2,3-dihydrobenzofuran motif. (n.d.). ResearchGate. Available at: [Link]
-
The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6. (n.d.). ResearchGate. Available at: [Link]
-
Novel analogues of a nonnucleoside SARS-CoV-2 RdRp inhibitor as potential antivirotics. (n.d.). Beilstein Journals. Available at: [Link]
-
Spectroscopy Infrared Spectra. (n.d.). University of Colorado Boulder. Available at: [Link]
-
Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. (2005). Journal of Medicinal Chemistry, 48(16), 5047–5050. Available at: [Link]
-
Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective... (2022). University of Strathclyde. Available at: [Link]
-
Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity... (2023). Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals. (n.d.). IntechOpen. Available at: [Link]
-
Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study... (n.d.). International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). Molbank. Available at: [Link]
-
Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. (2013). ResearchGate. Available at: [Link]
-
Supporting Information for "Fe(NO3)3·9H2O or PhIO..." (n.d.). Synlett. Available at: [Link]
-
Supporting Information - I2/CF3CO2Ag-mediated iodolactonization... (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]
-
5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid. (n.d.). PubChem. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE
As a Senior Application Scientist, my priority is to empower your research with the highest standards of safety and efficacy. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE. Moving beyond a simple checklist, we will explore the rationale behind each recommendation, ensuring a comprehensive understanding of the risks and the best practices for mitigation.
Core Principles of Protection
The selection of PPE is not a one-size-fits-all solution. It is a dynamic process that depends on the specific experimental conditions, the quantities of the substance being handled, and the potential for exposure. The following recommendations are based on a risk assessment for standard laboratory-scale operations.
Hand Protection: Your First Line of Defense
The primary route of exposure in a laboratory setting is often through skin contact. Therefore, selecting the correct gloves is critical. For handling ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE, a halogenated aromatic ester, the choice of glove material must be carefully considered.
Recommended Glove Types:
-
Nitrile Gloves: These are an excellent general-duty option, providing protection against a wide variety of solvents, oils, and some corrosives.[3] They offer good resistance to cuts, snags, and punctures.[3] However, for prolonged or high-exposure scenarios, a more robust glove should be considered.
-
Neoprene Gloves: Offering good pliability and tear resistance, neoprene gloves are effective against acids, bases, alcohols, and petroleum products.[4] They provide a moderate level of chemical resistance suitable for many laboratory applications.
-
Butyl Rubber Gloves: For handling esters, butyl rubber gloves are a superior choice, offering excellent protection.[4][5][6] They are particularly effective against ketones and esters.[4][5]
-
Viton® Gloves: When dealing with aromatic and chlorinated solvents, Viton® gloves provide exceptional resistance.[3][7] They are a top-tier choice for ensuring maximum protection against this class of compounds.
Glove Selection and Use Protocol:
-
Inspect Before Use: Always check gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
Double Gloving: For operations with a higher risk of splashing or when handling larger quantities, wearing two pairs of gloves (double gloving) is recommended. This provides an additional layer of protection.
-
Proper Removal: To avoid contaminating your skin, remove gloves by peeling them off from the cuff downwards, turning them inside out as you go.
-
Dispose of Properly: Used gloves should be disposed of in the appropriate hazardous waste stream.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.[8]
Table 1: Glove Material Compatibility
| Glove Material | Recommended Use for Aromatic Esters | Advantages | Disadvantages |
| Nitrile | Good for incidental contact | Excellent physical properties and dexterity | Not recommended for strong oxidizing agents or some ketones[5] |
| Neoprene | Good for moderate contact | Good pliability and tear resistance | Not ideal for halogenated hydrocarbons[4] |
| Butyl Rubber | Excellent for extended contact | Superior protection against esters and ketones[4][5] | Poor against hydrocarbons and chlorinated solvents[9] |
| Viton® | Excellent for high-risk scenarios | Exceptional resistance to aromatic and chlorinated solvents[3][7] | Higher cost, can be less flexible |
Eye and Face Protection: Shielding Your Vision
Given that ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE is expected to be a serious eye irritant, robust eye and face protection is mandatory.[1][2]
-
Safety Glasses with Side Shields: For low-volume handling and operations with a minimal risk of splashing, safety glasses with solid side shields are the minimum requirement.[3]
-
Chemical Splash Goggles: When there is a potential for splashes, such as during transfers of solutions or when working with glassware under pressure, chemical splash goggles should be worn.[3][10] They provide a seal around the eyes, offering greater protection than safety glasses.[7]
-
Face Shield: In situations involving larger volumes or a significant splash hazard, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[3][7][10]
Respiratory Protection: Guarding Against Inhalation
The potential for respiratory tract irritation from this compound necessitates careful consideration of respiratory protection, especially when handling the solid material or when there is a possibility of generating aerosols or vapors.[1]
-
Work in a Fume Hood: All handling of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any dust or vapors.[8]
-
Respirator: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1] Respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.
Protective Clothing: A Barrier for Your Body
To prevent skin contact, appropriate protective clothing is essential.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when handling this chemical.
-
Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Length Pants and Closed-Toe Shoes: Never wear shorts, skirts, or open-toed shoes in the laboratory. Full-length pants and closed-toe shoes are mandatory to protect your legs and feet.[3]
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include proper handling and disposal procedures.
Step-by-Step Handling Protocol
-
Pre-Handling:
-
Review the Safety Data Sheet (if available) and any other relevant safety information.
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Don the appropriate PPE as outlined above.
-
Conduct all manipulations of the chemical within the fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid creating dust when handling the solid material.
-
-
Post-Handling:
-
Tightly close the container after use.
-
Decontaminate the work area in the fume hood.
-
Carefully remove and dispose of PPE in the designated waste containers.
-
Wash hands thoroughly.
-
Waste Disposal
As a brominated organic compound, waste containing ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE must be disposed of as hazardous waste.
-
Halogenated Organic Waste: All waste materials, including unused product, solutions, and contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled "Halogenated Organic Waste" container.[11]
-
Incineration: The preferred method for the ultimate disposal of brominated organic waste is incineration at a licensed hazardous waste facility.[12] This process is equipped with emission control systems to prevent environmental contamination.[12]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE.
Caption: PPE selection workflow for handling the target chemical.
By adhering to these guidelines, you can significantly minimize the risks associated with handling ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE, ensuring a safe and productive research environment.
References
-
UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved February 20, 2026, from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved February 20, 2026, from [Link]
-
Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Retrieved February 20, 2026, from [Link]
-
Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. Retrieved February 20, 2026, from [Link]
-
San José State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands. Retrieved February 20, 2026, from [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved February 20, 2026, from [Link]
-
OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved February 20, 2026, from [Link]
-
eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved February 20, 2026, from [Link]
-
CATO. (n.d.). Safety Data Sheet. Retrieved February 20, 2026, from [Link]
-
Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal. Retrieved February 20, 2026, from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved February 20, 2026, from [Link]
-
Starshinechemical. (n.d.). 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid. Retrieved February 20, 2026, from [Link]
-
USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved February 20, 2026, from [Link]
-
Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved February 20, 2026, from [Link]
-
Washington State University. (n.d.). Bromine Standard Operating Procedure. Retrieved February 20, 2026, from [Link]
-
University of Colorado Colorado Springs. (2020, October). Handling and Storage of Hazardous Materials. Retrieved February 20, 2026, from [Link]
-
Office of Environmental Health & Safety. (2005, August). Practices for Proper Chemical Storage. Retrieved February 20, 2026, from [Link]
-
Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved February 20, 2026, from [Link]
-
Asecos. (n.d.). Storage of chemicals. Retrieved February 20, 2026, from [Link]
-
University of California, Berkeley. (n.d.). Chemical Storage Guide. Retrieved February 20, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | Starshinechemical [starshinechemical.com]
- 3. uah.edu [uah.edu]
- 4. safetyware.com [safetyware.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. sjsu.edu [sjsu.edu]
- 10. mcrsafety.com [mcrsafety.com]
- 11. chemtalk.com.au [chemtalk.com.au]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
